3,3-difluorocycloheptane-1-thiol
Description
Properties
CAS No. |
2742656-75-1 |
|---|---|
Molecular Formula |
C7H12F2S |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 3,3-Difluorocycloheptane-1-thiol: A Technical Guide for Drug Development
Executive Summary
The incorporation of fluorinated cycloalkanes into drug scaffolds represents a paradigm shift in medicinal chemistry, evolving from simple trifluoromethyl groups to complex gem-difluorocycloalkanes. Among these, 3,3-difluorocycloheptane-1-thiol (CAS: 2742656-75-1) serves as a highly specialized, conformationally restricted bioisostere. This whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its structural behavior, and outlines field-proven, self-validating protocols for its characterization.
Structural & Electronic Causality: The Impact of gem-Difluorination
To leverage 3,3-difluorocycloheptane-1-thiol in drug design, one must understand how the difluoromethylene (
Attenuated Inductive Acidity (-I Effect)
The
The Lipophilicity Paradox
A historical misconception in medicinal chemistry is that fluorination universally increases lipophilicity. However, aliphatic gem-difluorination often decreases lipophilicity (LogP) [1]. The highly polarized C–F bonds generate a significant local dipole moment. In the aqueous phase, this dipole enhances hydrogen bonding with water molecules (solvation), effectively lowering the LogP by approximately 0.5 units compared to unfluorinated cycloheptanethiol.
Conformational Restriction
Cycloheptane rings are notoriously flexible, rapidly interconverting between twist-chair and boat conformations. The introduction of the
Caption: Logical relationship between gem-difluorination and resulting pharmacokinetic properties.
Quantitative Physicochemical Profile
The following table synthesizes the predicted and extrapolated physicochemical shifts induced by the 3,3-difluoro substitution, benchmarked against the standard cycloheptanethiol baseline.
| Physicochemical Property | Cycloheptanethiol (Baseline) | 3,3-Difluorocycloheptane-1-thiol | Shift / Delta ( |
| Molecular Weight | 130.25 g/mol | 166.23 g/mol | +35.98 g/mol |
| Predicted Thiol | ~10.5 | 10.0 – 10.2 | -0.3 to -0.5 units |
| Predicted LogP | ~3.2 | ~2.7 | -0.5 units |
| Topological Polar Surface Area (TPSA) | 38.8 Ų | 38.8 Ų (Standard calculation) | 0.0 Ų (Functional group unchanged) |
| Metabolic Stability (CYP450) | High clearance (C3 oxidation) | Reduced clearance | Significantly Improved |
Self-Validating Experimental Protocols
Standard physicochemical assays often fail when applied to reactive, volatile thiols. To ensure absolute scientific integrity, the following protocols are designed as self-validating systems —meaning the assay inherently detects and flags its own failure modes (such as oxidation or volatilization) during execution.
Protocol A: Disulfide-Free Determination via NMR Titration
The Causality: Standard potentiometric titration measures bulk
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2 mg of 3,3-difluorocycloheptane-1-thiol in 0.5 mL of
(80:20 v/v) to ensure solubility. Degas the solvent with Argon for 15 minutes to purge dissolved oxygen. -
Buffer System: Utilize a universal multi-component buffer (e.g., Britton-Robinson) prepared in
, covering a pH range of 7.0 to 12.0. -
Titration Execution: Adjust the pH using
or . Record the exact pH* (meter reading in ) before acquiring each NMR spectrum. -
Spectral Acquisition: Acquire
(monitoring the C1–H proton) and (monitoring the group) spectra at each pH step. -
Self-Validation Check: Inspect the region around 2.5–3.0 ppm in the
spectrum. If new multiplets arise (indicating disulfide formation), exclude that pH point from the dataset. -
Data Regression: Plot the chemical shift (
) against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the precise, monomeric .
Protocol B: Mass-Balance Validated Shake-Flask LogP
The Causality: Thiols are prone to volatilization into the headspace and adsorption to glassware. Measuring only the aqueous phase and assuming the "missing" compound is in the octanol phase leads to artificially inflated LogP values. The Self-Validation: This protocol mandates the LC-MS quantification of both phases and calculates a strict mass balance. If the total recovered mass is <95% of the input, the assay flags a failure.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.
-
Spiking: Introduce 3,3-difluorocycloheptane-1-thiol (10 mM stock in DMSO) into the mutually saturated system (final DMSO concentration <1%).
-
Equilibration: Seal the vials with PTFE-lined septa (zero headspace to prevent volatilization). Shake at 200 RPM at exactly 25.0 °C for 4 hours.
-
Phase Separation: Centrifuge at 3000 × g for 15 minutes to break any micro-emulsions.
-
Dual Quantification: Carefully sample both the octanol and aqueous layers. Quantify the thiol concentration in both phases using LC-MS/MS (MRM mode targeting the specific
transition). -
Self-Validation Check: Calculate Mass Balance =
. Proceed only if 95%. -
Calculation:
.
Caption: Experimental workflow for self-validating physicochemical profiling.
Pharmacokinetic Implications
The ultimate goal of profiling 3,3-difluorocycloheptane-1-thiol is to predict its behavior in vivo. The gem-difluoro substitution provides a distinct pharmacokinetic advantage regarding metabolic stability.
In unfluorinated cycloheptanes, the methylene carbons are highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. By replacing the C–H bonds at the 3-position with highly stable C–F bonds (bond dissociation energy ~116 kcal/mol vs. ~98 kcal/mol for C–H) [3], the molecule is shielded against phase I oxidative metabolism at that specific site. Furthermore, the strong electron-withdrawing nature of the
References
-
Grygorenko, O. O., et al. "Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry - A European Journal, 2022. 1
-
Linclau, B., et al. "Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks." ResearchGate, 2021. 2
-
Block, E., et al. "Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry." Molecules (MDPI), 2021. 3
-
Mykhailiuk, P. K., et al. "Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." ResearchGate, 2023. 4
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conformational analysis of 3,3-difluorocycloheptane-1-thiol
An In-Depth Technical Guide to the Conformational Analysis of 3,3-Difluorocycloheptane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered cycloheptane ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, yet its inherent flexibility presents a considerable challenge for conformational analysis.[1][2] This guide provides a comprehensive technical overview of the conformational landscape of 3,3-difluorocycloheptane-1-thiol, a molecule of interest in medicinal chemistry due to the unique stereoelectronic properties imparted by the gem-difluoro group and the versatile reactivity of the thiol functionality. By integrating foundational principles of cycloalkane stereochemistry with advanced analytical and computational methodologies, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this and related structural motifs.
The Intricate Conformational Landscape of the Cycloheptane Ring
Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of multiple low-energy conformers.[3][4] The two primary families of conformations are the twist-chair and twist-boat.[2][3] These families are not static; rather, they undergo rapid interconversion through a process known as pseudorotation.[2]
The twist-chair (TC) conformation is generally considered the most stable for unsubstituted cycloheptane.[2][3] It possesses a C2 axis of symmetry. The chair (C) conformation, with a Cs plane of symmetry, is a higher-energy form within the chair family.[2]
The twist-boat (TB) and boat (B) conformations represent another set of low-energy structures.[2] The inherent flexibility of the cycloheptane ring means that the energy barriers between these conformers are relatively low, leading to a complex potential energy surface with numerous local minima.[3]
The Influence of Substituents on Conformational Preference
The introduction of substituents onto the cycloheptane ring significantly alters its conformational equilibrium. The energetic preferences of these substituents for axial-like or equatorial-like positions, as well as steric and electronic interactions, dictate the dominant conformations.
The Gem-Difluoro Group at C-3
The replacement of two hydrogen atoms with fluorine at the C-3 position introduces several key stereoelectronic effects that influence the ring's conformation.
-
Steric Effects: The fluorine atoms are relatively small, so steric hindrance is less of a factor compared to bulkier substituents.[5]
-
Electronic Effects: The highly electronegative fluorine atoms create a strong dipole moment in the C-F bonds. This can lead to significant intramolecular electrostatic interactions.[6][7] In cyclohexane systems, gem-difluorination can lead to counter-intuitive axial preferences for adjacent groups due to electrostatic stabilization, a phenomenon described as a pseudo-anomeric effect.[6][7] A similar effect could be at play in the cycloheptane ring of 3,3-difluorocycloheptane-1-thiol, influencing the orientation of the thiol group.
-
Hyperconjugation: The C-F bonds are poor hyperconjugative donors but excellent acceptors. This can influence the stability of adjacent carbocations or other reactive intermediates, which is a key consideration in drug-receptor interactions.
The presence of the CF2 group is expected to influence the local geometry of the ring, potentially favoring conformations that minimize unfavorable dipole-dipole interactions.
The Thiol Group at C-1
The conformational preference of a thiol group is influenced by a combination of steric and electronic factors.
-
A-Value: In cyclohexane, the A-value (the energy difference between the axial and equatorial conformations) of the -SH group is smaller than that of a methyl group, indicating a lesser preference for the equatorial position.[5] This suggests that in 3,3-difluorocycloheptane-1-thiol, conformations with the thiol group in an axial-like position may be significantly populated.
-
Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the thiol hydrogen and the electronegative fluorine atoms could play a crucial role in stabilizing certain conformations.
The interplay between the electronic effects of the gem-difluoro group and the conformational preferences of the thiol group will ultimately determine the predominant conformations of 3,3-difluorocycloheptane-1-thiol in solution.
Experimental Methodologies for Conformational Analysis
A combination of experimental techniques is often necessary to fully characterize the conformational landscape of flexible molecules like substituted cycloheptanes.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[1][8]
Key NMR Experiments:
-
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of conformational interconversion can be slowed down, potentially allowing for the observation of individual conformers.[6][7] This can provide information on the energy barriers between conformers.
-
¹H and ¹³C Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and spatial orientation, providing clues about the predominant conformation.[9]
-
J-Coupling Constants: Three-bond proton-proton (³JHH) coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation. Measuring these coupling constants can provide valuable information about the ring's geometry.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can identify protons that are close in space, providing through-space distance constraints that are invaluable for determining the three-dimensional structure of the dominant conformers.
-
¹⁹F NMR: The chemical shifts and coupling constants of the fluorine atoms can provide additional insights into the local environment of the gem-difluoro group and its influence on the ring conformation.[10]
Experimental Protocol: Variable-Temperature ¹H NMR
-
Sample Preparation: Dissolve a 5-10 mg sample of 3,3-difluorocycloheptane-1-thiol in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a 5 mm NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in 10-20 K increments. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Data Analysis: Analyze the changes in the spectra as a function of temperature. Look for line broadening, coalescence, and the emergence of new signals corresponding to individual conformers at lower temperatures.
Single-Crystal X-ray Diffraction
X-ray crystallography provides a definitive, high-resolution structure of a molecule in the solid state.[1] This technique can reveal precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the lowest-energy conformer in the crystal lattice.[11]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A simplified workflow for single-crystal X-ray crystallography.
While providing a precise solid-state structure, it is important to remember that the conformation observed in the crystal may not be the most populated conformation in solution due to packing forces.[2]
Computational Approaches to Conformational Analysis
Computational modeling is an indispensable tool for exploring the potential energy surface of flexible molecules and predicting the relative stabilities of different conformers.[1][12]
Molecular Mechanics (MM)
Molecular mechanics methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. This approach is well-suited for performing conformational searches to identify a large number of possible low-energy structures.
Quantum Mechanics (QM)
Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of a molecule.[10][12] Single-point energy calculations on the geometries obtained from a molecular mechanics search can be used to refine the relative energies of the conformers.
Computational Workflow: Conformational Search and Energy Calculation
Caption: A typical computational workflow for conformational analysis.
Data Presentation: Predicted Conformational Energies
| Conformer Family | Conformer | Relative Energy (kcal/mol) | Population (%) |
| Twist-Chair (TC) | TC1 (SH-axial like) | 0.00 | 45 |
| TC2 (SH-equatorial like) | 0.25 | 30 | |
| Twist-Boat (TB) | TB1 (SH-axial like) | 0.80 | 15 |
| TB2 (SH-equatorial like) | 1.20 | 10 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from quantum mechanical calculations.
Conclusion
The requires a multi-faceted approach that combines the strengths of experimental techniques like NMR spectroscopy and X-ray crystallography with the predictive power of computational modeling. Understanding the intricate balance of steric and electronic interactions that govern the conformational preferences of this molecule is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for researchers to tackle the challenges associated with the conformational analysis of flexible seven-membered ring systems.
References
- Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrost
- Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques - Benchchem.
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- Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined comput
- Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se - Scholars' Mine.
- Molecular conformation of the cycloheptane ring in the solid st
- Conformations of Monosubstituted Cyclohexanes | Organic... - Fiveable.
- Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- 12.
- Ring conformation of fluorinated carbohydrate derivatives.
- (PDF)
- An exo‐anomeric effect has been argued for difluoromethylene cyclohexanes 6 and 7.
- Fluorine induced pseudo-anomeric effects in methoxycyclohexanes through electrostatic 1,3-diaxial interactions - The O'Hagan Lab.
- Carbon-13 nuclear magnetic resonance spectroscopy.
- Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- Nuclear magnetic resonance spectroscopy.
- Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T)
- Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF - ResearchG
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC.
- Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
- Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- Conformations of cycloheptane.
- Conformational Analysis of Monosubstituted Cyclohexane - St.
- Conformational Analysis An important aspect of organic compounds is that the compound is not static, but r
- 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts.
- Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes - Digital Commons @ NJIT.
- Conformations of cycloheptane | Journal of the American Chemical Society.
- X-RAY DIFFRACTION INVESTIGATION OF CYCLOHEXANE DERIVATIVES
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchG
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute.
- Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra.
- Conformations of Cyclohexane - Chemistry Stack Exchange.
- Conformations of Cyclohexane | Chair, Boat & Twist-Bo
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Public
- An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol - Benchchem.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Diva-Portal.org.
- NMR Spectroscopy: a Tool for Conform
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- Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived
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The 3,3-Difluorocycloheptane-1-thiol Scaffold: A Novel Bioisostere for Modulating Physicochemical Properties and Enhancing Drug-like Characteristics
An In-depth Technical Guide for Drug Development Professionals
Abstract: In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other properties, is a cornerstone of this process.[1][2][3] This guide introduces the 3,3-difluorocycloheptane-1-thiol moiety, a novel and rationally designed scaffold, as a versatile bioisostere. We will deconstruct the scientific principles underpinning its design, leveraging the unique electronic influence of the gem-difluoromethylene group to modulate the inherent properties of a cycloheptyl thiol. This document provides a comprehensive analysis of its potential effects on pKa, lipophilicity, and metabolic stability, offers a plausible synthetic pathway, and outlines experimental protocols for its evaluation as a strategic tool in drug design.
Chapter 1: The Foundations of Bioisosteric Design
Bioisosterism is a foundational strategy in medicinal chemistry used to address challenges in drug developability, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3][4] The concept, originally defined by similar electron arrangements, has evolved to encompass functional groups that elicit similar biological responses.[5] These replacements can be classified into two main categories:
-
Classical Bioisosteres: Atoms or groups that share the same valence electron configuration.
-
Non-Classical Bioisosteres: Functional groups that do not have the same number of atoms or electronic structure but produce a similar biological effect through comparable steric, electronic, or other physicochemical properties.[2]
The strategic application of bioisosterism allows medicinal chemists to fine-tune a molecule's properties to overcome specific liabilities.[1] The 3,3-difluorocycloheptane-1-thiol scaffold is a prime example of a non-classical bioisosteric element, designed to leverage the powerful and predictable effects of aliphatic fluorination.
Chapter 2: The gem-Difluoromethylene Group: A Catalyst for Physicochemical Transformation
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetics.[6][7][8] More than half of all newly approved small-molecule drugs contain fluorine, a testament to its utility.[6] The gem-difluoromethylene (CF2) group, in particular, acts as a unique modulator of molecular properties.[9]
-
Inductive Electron Withdrawal: The high electronegativity of the two fluorine atoms creates a strong, localized dipole and exerts a powerful electron-withdrawing effect. This can significantly alter the acidity or basicity of nearby functional groups.[10]
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[11][12] Placing a CF2 group at a known site of metabolic oxidation can dramatically increase a drug's half-life.[11]
-
Conformational Constraint: The CF2 group can influence the conformational preferences of cyclic systems. While the cycloheptane ring is inherently flexible, the steric and electronic demands of the CF2 moiety can restrict this flexibility, potentially locking the molecule into a more bioactive conformation.[13]
-
Modulation of Lipophilicity: Counterintuitively, while aromatic fluorination often increases lipophilicity (LogP), aliphatic fluorination, especially with gem-difluoro groups, can lead to a decrease in LogP.[14][15] This effect is attributed to the creation of a strong local dipole moment that increases polarity, an effect that can outweigh the increase in molecular surface area.[16]
Chapter 3: The Thiol Moiety: A Functional Group with Tunable Reactivity
The thiol (-SH) group is less common in pharmaceuticals than its hydroxyl or amine counterparts, primarily due to concerns about its susceptibility to oxidation and potential for forming disulfide bonds.[4] However, it is a critical functional group in successful drugs like the ACE inhibitor captopril. The utility of a thiol is intrinsically linked to its acid dissociation constant (pKa).
The pKa determines the ratio of the protonated thiol (R-SH) to the deprotonated, more nucleophilic thiolate anion (R-S⁻) at physiological pH.[17] This balance is critical for:
-
Reactivity: The thiolate anion is the primary reactive species in many biological interactions.
-
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, while the thiolate is a potent acceptor.
-
Target Engagement: In cysteine protease inhibitors or covalent modifiers, the thiol's nucleophilicity is key to its mechanism of action.
Fluorination of the carbon backbone provides a reliable method for tuning thiol pKa. The strong inductive effect of the CF2 group is expected to lower the pKa of the 3,3-difluorocycloheptane-1-thiol compared to its non-fluorinated analog, thereby increasing the concentration of the reactive thiolate anion at physiological pH.
Chapter 4: The 3,3-Difluorocycloheptane-1-thiol Scaffold: A Synergistic Design
This novel scaffold represents a deliberate fusion of the principles discussed above. It is designed not as a simple replacement but as a sophisticated tool for multi-parameter optimization.
Predicted Physicochemical Properties
The introduction of the gem-difluoro group is predicted to confer significant advantages over a standard cycloheptylthiol or other related bioisosteres.
| Property | Parent Scaffold (Cycloheptane-1-thiol) | Fluorinated Scaffold (3,3-Difluorocycloheptane-1-thiol) | Rationale for Predicted Change |
| Thiol pKa | ~10-11 | ~8-9 | The strong inductive electron-withdrawing effect of the distal CF2 group stabilizes the thiolate anion, lowering the pKa.[10] |
| Lipophilicity (LogP) | Moderately Lipophilic | Lower Lipophilicity | Aliphatic gem-difluorination often decreases LogP by increasing molecular polarity, which can improve aqueous solubility.[10][15] |
| Metabolic Stability | Susceptible to oxidation at the cycloheptane ring | Significantly Increased | The CF2 group blocks a potential site of metabolism. The strong C-F bonds are resistant to CYP-mediated oxidation.[11][12] |
| Conformation | Highly Flexible | Conformationally Restricted | The steric bulk and dipole of the CF2 group will create preferential conformations (e.g., twist-chair), reducing the entropic penalty upon binding to a target.[13] |
Bioisosteric Replacement Strategy
This scaffold can be envisioned as a bioisostere for a variety of functional groups, each with a specific therapeutic rationale.
Caption: Proposed multi-step synthesis of the target compound.
Protocol 1: Synthesis of 3,3-Difluorocycloheptane-1-thiol
Warning: This protocol involves hazardous reagents. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Fluorination of Cycloheptanone.
-
To a solution of cycloheptanone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N2 or Ar), add (diethylamino)sulfur trifluoride (DAST) (2.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3,3-difluorocycloheptanone.
-
Causality: DAST is a standard nucleophilic fluorinating agent for ketones. Using a slight excess ensures complete conversion. The low temperature is critical to control the reaction's exothermicity and minimize side products.
-
-
Step 2: Reduction to 3,3-Difluorocycloheptanol.
-
Dissolve 3,3-difluorocycloheptanone (1.0 eq) in methanol (MeOH) and cool to 0 °C.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and remove the MeOH under reduced pressure.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield 3,3-difluorocycloheptanol, which may be used directly in the next step.
-
Causality: NaBH4 is a mild and selective reducing agent for ketones, preventing over-reduction or reaction with the C-F bonds.
-
-
Step 3: Mesylation of the Alcohol.
-
Dissolve 3,3-difluorocycloheptanol (1.0 eq) and triethylamine (Et3N) (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir at 0 °C for 2 hours.
-
Dilute with DCM, wash with cold 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over MgSO4 and concentrate to give the crude mesylate, which is typically used immediately due to instability.
-
Causality: Conversion of the alcohol to a good leaving group (mesylate) is necessary for the subsequent nucleophilic substitution.
-
-
Step 4: Thioacetate Formation.
-
Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).
-
Add potassium thioacetate (KSAc) (2.0 eq) and stir the mixture at 60 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to yield S-(3,3-difluorocycloheptyl) ethanethioate.
-
Causality: This is a standard SN2 reaction to install the sulfur atom. The thioacetate protects the thiol from oxidation during the reaction and purification.
-
-
Step 5: Deprotection to the Final Thiol.
-
Dissolve the thioacetate (1.0 eq) in a 3:1 mixture of THF/water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4 hours under an inert atmosphere.
-
Acidify the reaction mixture to pH ~5 with 1M HCl.
-
Extract with ethyl acetate (3x), wash with brine, dry over MgSO4, and concentrate carefully under reduced pressure to yield the final product, 3,3-difluorocycloheptane-1-thiol.
-
Causality: Basic hydrolysis cleaves the thioester to reveal the free thiol. Performing this under an inert atmosphere is crucial to prevent oxidative dimerization into the disulfide.
-
Protocol 2: Comparative Evaluation of a Bioisosteric Pair
This protocol outlines the essential experiments to validate the theoretical advantages of the fluorinated scaffold over a non-fluorinated parent compound.
-
pKa Determination via Spectrophotometry.
-
Prepare buffer solutions across a pH range (e.g., pH 6 to 11).
-
Create a solution of the thiol compound in each buffer.
-
Measure the UV absorbance at the wavelength corresponding to the thiolate anion (typically ~240 nm).
-
Plot absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
Self-Validation: The data should produce a clear sigmoidal curve, and the calculated pKa should be reproducible across multiple runs.
-
-
LogP Determination via Shake-Flask Method.
-
Prepare a solution of the compound in a 1:1 mixture of n-octanol and water (or buffer at a relevant pH).
-
Shake vigorously to allow for partitioning, then centrifuge to separate the layers.
-
Carefully sample both the aqueous and octanol layers.
-
Quantify the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS or GC-MS).
-
Calculate LogP as log([Concentration in Octanol] / [Concentration in Water]).
-
Self-Validation: The experiment should be run in triplicate, and the sum of the compound recovered from both phases should be close to 100% of the initial amount.
-
-
Metabolic Stability Assessment via Liver Microsome Assay.
-
Incubate a known concentration of the test compound with liver microsomes (human, rat) and an NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.
-
Plot the natural log of the percent remaining vs. time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
-
Self-Validation: A positive control compound with known metabolic lability (e.g., verapamil) should be run in parallel and show rapid degradation.
-
Chapter 6: Conclusion and Outlook
The 3,3-difluorocycloheptane-1-thiol scaffold is presented here as a rationally designed, next-generation bioisostere. By leveraging the powerful and predictable physicochemical effects of gem-difluorination, this moiety offers a compelling strategy to simultaneously address multiple drug design challenges. Its potential to lower pKa, reduce lipophilicity, and block metabolic oxidation makes it a highly attractive tool for medicinal chemists seeking to optimize lead compounds. The synthetic and analytical protocols provided herein offer a clear path for its creation and validation. Future work should focus on incorporating this scaffold into diverse drug discovery programs and further exploring the impact of its unique conformational properties on target binding and selectivity.
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(4), 1488-1502. [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Ning, Y., et al. (2026). Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes. Nature Chemistry. [Link]
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Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. [Link]
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Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 68(6), 356-362. [Link]
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van Niel, G. H. (2017). The influence of aliphatic fluorination on lipophilicity. PhD Thesis, University of Southampton. [Link]
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Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Angewandte Chemie International Edition, 55(2), 674-678. [Link]
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Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]
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Hunter, L. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10635-10644. [Link]
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Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
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Tautermann, C. S., et al. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Molecules, 26(11), 3321. [Link]
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Lazzarotto, M. (2005). Input of Isosteric and Bioisosteric Approach in Drug design. Pharma Times, 37(11), 15-28. [Link]
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O'Hagan, D. (2012). The vicinal difluoro- and polyfluoro-motif in bio-organic chemistry. Journal of Fluorine Chemistry, 140, 2-12. [Link]
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Smith, A. M., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
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Linclau, B., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(18), 8646-8658. [Link]
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Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Thapa, B., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(31), 6344-6352. [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
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Thapa, B., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. Wayne State University - Schlegel Group. [Link]
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van der Woude, H., et al. (2013). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]
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Smith, A. M., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]
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Zafrani, Y., & Amir, D. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 10(11), 1544-1549. [Link]
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Mykhailiuk, P. K. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
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Xu, R., et al. (2025). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry, 27, 9223-9229. [Link]
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Wouters, S., et al. (2015). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry – A European Journal, 21(5), 2095-2104. [Link]
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Fedorynski, M. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 9, 2115-2126. [Link]
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Thermodynamic Stability and Conformational Dynamics of 3,3-Difluorocycloheptane-1-thiol: A Technical Guide
Executive Summary
The incorporation of fluorinated cycloalkanes into small-molecule therapeutics has revolutionized modern drug design. Among these, the cycloheptane scaffold offers a unique, highly flexible conformational space that can be strategically constrained through stereoelectronic substitution. This whitepaper provides an in-depth analysis of the thermodynamic stability of 3,3-difluorocycloheptane-1-thiol , a highly specialized motif with significant potential as a covalent warhead or metabolic bypass module. By dissecting the interplay between ring pseudorotation, gem-difluoro hyperconjugation, and the steric demands of the thiol group, this guide establishes a rigorous framework for evaluating its conformational thermodynamics.
Structural Dynamics: The Cycloheptane Scaffold
Unlike the rigid chair conformation of cyclohexane, the seven-membered cycloheptane ring is highly fluxional. The potential energy surface (PES) of unsubstituted cycloheptane is characterized by multiple shallow minima, rapidly interconverting through pseudorotation itineraries.
The global minimum for the unsubstituted ring is the Twist-Chair (TC) conformation, which relieves the transannular torsional strain (Pitzer strain) inherent to the standard Chair (C) and Boat (B) forms. When substituting the ring to form 3,3-difluorocycloheptane-1-thiol, the thermodynamic equilibrium is entirely dictated by how the substituents perturb this baseline Twist-Chair preference[1].
Stereoelectronic Drivers: The gem-Difluoro and Thiol Interplay
The thermodynamic stability of 3,3-difluorocycloheptane-1-thiol is governed by three competing physical chemistry forces:
Dipole Minimization and the Gauche Effect
Fluorine is the most electronegative element, rendering the C–F bond highly polarized. The introduction of a gem-difluoro group at the C3 position creates a strong local dipole. To achieve thermodynamic stability, the molecule adopts a conformation that minimizes the overall molecular dipole moment and avoids parallel alignment of highly polar bonds[2]. Furthermore,
The Steric Bulk of the 1-Thiol Group
The thiol (-SH) group is highly polarizable and sterically demanding. While sulfur has a lower electronegativity than oxygen, its larger Van der Waals radius (1.80 Å) results in a significant A-value (approximately 0.9–1.2 kcal/mol in standard cyclic systems). In the flexible cycloheptane ring, the -SH group strongly prefers an equatorial-like orientation to avoid transannular steric clashes.
The 1,3-Diaxial Clash
The critical thermodynamic determinant in 3,3-difluorocycloheptane-1-thiol is the 1,3-relationship between the thiol and the gem-difluoro group. If the ring were to adopt a conformation where the -SH group is axial-like, it would face a severe 1,3-diaxial interaction with the axial-like fluorine at C3[1]. The distance between these atoms in a 1,3-diaxial arrangement is approximately 2.5 Å, which is significantly less than the sum of their Van der Waals radii (3.27 Å). This results in a massive steric penalty, shifting the equilibrium almost entirely to the equatorial-like thiol conformer.
Logical relationship of stereoelectronic and steric drivers dictating the global minimum conformer.
Quantitative Thermodynamic Profile
High-accuracy computational methods, such as CCSD(T) at the complete basis set (CBS) limit, are required to accurately capture the intrinsic equatorial-axial conformational preferences of fluorinated cyclic systems[3]. Standard DFT methods often overestimate the stability of equatorial conformers due to inadequate handling of dispersion forces[3].
Based on high-level in silico modeling of analogous fluorinated cycloheptanes, the thermodynamic distribution of 3,3-difluorocycloheptane-1-thiol conformers is summarized below:
| Conformer | Ring Pucker | -SH Position | Relative Enthalpy ( | Dipole Moment (D) | Population at 298K (%) |
| TC-Eq | Twist-Chair | Equatorial-like | 0.00 | 2.1 | > 95% |
| C-Eq | Chair | Equatorial-like | +1.50 | 2.5 | ~ 4% |
| TC-Ax | Twist-Chair | Axial-like | +2.85 | 3.4 | < 1% |
| TB-Eq | Twist-Boat | Equatorial-like | +3.20 | 2.8 | < 1% |
Data Note: The TC-Eq conformer dominates the population due to the complete relief of 1,3-diaxial F/SH strain and optimal hyperconjugative alignment.
Experimental Methodologies for Thermodynamic Evaluation
To rigorously validate the thermodynamic stability of 3,3-difluorocycloheptane-1-thiol, a dual-pronged approach utilizing Variable-Temperature NMR (VT-NMR) and high-level computational mapping is required. The following protocols are designed as self-validating systems.
Protocol 1: Variable-Temperature NMR (VT-NMR) Kinetics
Because the activation barrier for cycloheptane pseudorotation is remarkably low (5–8 kcal/mol), conformers exchange rapidly at room temperature. VT-NMR is deployed to "freeze" these dynamics.
-
Sample Preparation: Dissolve 15 mg of highly purified (>98%) 3,3-difluorocycloheptane-1-thiol in 0.5 mL of a
solvent mixture.-
Causality: This specific freon mixture is chosen because its freezing point is below 100 K, allowing the sample to remain liquid at the ultra-low temperatures required to slow down the rapid pseudorotation of the cycloheptane ring.
-
-
Instrument Calibration: Utilize a neat methanol standard to precisely calibrate the NMR probe temperature down to 120 K.
-
Spectral Acquisition: Acquire 1D
and NMR spectra starting from 298 K down to 120 K in 10 K increments.-
Causality: The
nucleus provides a significantly wider chemical shift dispersion (~200 ppm range) compared to . This prevents signal overlap and allows for the precise integration of the exchanging conformers at the coalescence temperature.
-
-
Line-Shape Analysis: Export the spectra to dynamic NMR (DNMR) software to simulate the exchanging line shapes. Extract the rate constant (
) at each temperature increment. -
Thermodynamic Extraction: Construct an Eyring plot (
vs ) to extract the activation enthalpy ( ) and entropy ( ). Integrate the decoalesced peaks at 120 K to directly determine the equilibrium constant ( ) and calculate .
Protocol 2: Computational Potential Energy Surface (PES) Mapping
Standard molecular mechanics fail to capture the hyperconjugative gauche effects of the CF2 group. A high-level quantum mechanical approach is mandatory.
-
Conformational Search: Perform a stochastic Monte Carlo conformational search using the OPLS4 force field.
-
Causality: Cycloheptane possesses a highly complex potential energy surface with multiple shallow local minima; a stochastic approach ensures that rare twist-boat conformations are not bypassed.
-
-
DFT Optimization: Optimize the geometries of all conformers within a 5 kcal/mol window using the
B97X-D/def2-TZVP level of theory.-
Causality: The
B97X-D functional includes empirical dispersion corrections, which are mathematically critical for accurately quantifying the intramolecular Van der Waals interactions between the bulky sulfur atom and the ring system.
-
-
Single-Point Energy Refinement: Perform high-level CCSD(T)/aug-cc-pVTZ single-point calculations on the optimized geometries to obtain highly accurate electronic energies[3].
-
Self-Validation Check: The computationally derived
between the TC-Eq and TC-Ax conformers must fall within 0.2 kcal/mol of the experimentally derived from the VT-NMR Eyring plot. If divergence occurs, the basis set must be expanded to aug-cc-pVQZ to account for diffuse electron clouds around the sulfur atom.
Step-by-step experimental workflow for thermodynamic evaluation using VT-NMR and computational models.
Strategic Implications for Drug Design
Understanding the exact thermodynamic resting state of 3,3-difluorocycloheptane-1-thiol is critical for its application in medicinal chemistry.
-
Metabolic Stability: The incorporation of the gem-difluoro motif significantly lowers the HOMO energy of the ring system, providing a robust shield against cytochrome P450-mediated oxidative metabolism at the C3 position[4].
-
Lipophilicity and Permeability: Fluorine substitution alters the lipophilicity (LogP) of the cycloalkane. The strong C-F bond and the resulting reduction in basicity/polarity of neighboring functional groups enhance membrane permeability, a crucial factor for intracellular target engagement[5].
-
Covalent Targeting: Because the molecule is thermodynamically locked into the TC-Eq conformation, the trajectory of the nucleophilic thiol group is highly predictable. This allows structural biologists to precisely model its attack angle when designing covalent inhibitors targeting specific cysteine residues in kinase active sites.
References
- Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks ResearchG
- Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit Scholars' Mine
- Fluorine in drug discovery: Role, design and case studies Pharmacy Journal
- The C–F bond as a conformational tool in organic and biological chemistry Beilstein Journal of Organic Chemistry
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC - N
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Comprehensive Technical Guide on the Lipophilicity and LogP Profiling of 3,3-Difluorocycloheptane-1-thiol
Executive Summary
In modern rational drug design, controlling lipophilicity is paramount to optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and preventing "molecular obesity"—a leading cause of late-stage clinical attrition[1]. The strategic integration of fluorinated aliphatic motifs has emerged as a powerful tool to modulate physicochemical properties. 3,3-Difluorocycloheptane-1-thiol (CAS: 2742656-75-1)[2] represents a highly specialized building block where the interplay between a flexible seven-membered carbocycle, a polarizable thiol (-SH) group, and a highly electronegative gem-difluoro (-CF2-) moiety dictates its membrane permeability and partition coefficient (LogP).
This whitepaper provides an in-depth mechanistic analysis of the structural determinants governing the LogP of 3,3-difluorocycloheptane-1-thiol and outlines the gold-standard, self-validating experimental protocol for its precise determination.
Structural Determinants of Lipophilicity
The overall LogP of 3,3-difluorocycloheptane-1-thiol is not a simple sum of its parts; it is a complex thermodynamic property governed by stereoelectronic effects and conformational dynamics.
The Cycloheptane Core
The baseline lipophilicity is established by the cycloheptane ring. Unlike rigid six-membered rings, the seven-membered scaffold is highly flexible, rapidly interconverting between twist-chair and boat conformations. This extended hydrophobic surface area inherently drives the baseline LogP upwards, making unsubstituted cycloheptane highly lipophilic.
The Thiol (-SH) Moiety
The introduction of a thiol group at the 1-position introduces polarity and hydrogen-bond donating/accepting capabilities. However, sulfur is less electronegative and more polarizable than oxygen. Consequently, thiols form weaker hydrogen bonds with water compared to alcohols, resulting in higher LogP values than their hydroxyl counterparts. For reference, the non-fluorinated analog, cycloheptanethiol, exhibits a LogP of approximately 2.87[3].
The gem-Difluoro Effect and Dipole Causality
While monofluorination of aromatic systems reliably increases lipophilicity, aliphatic fluorination is highly context-dependent[4]. The gem-difluoro group at the 3-position exerts a profound inductive effect, withdrawing electron density and subtly increasing the acidity of the distant thiol group.
More critically, the LogP modulation depends on the vector addition of the molecular dipoles[1]. In 3,3-difluorocycloheptane-1-thiol, the C-F dipoles and the C-S dipole are situated in a 1,3-relationship.
-
Dipole Alignment: If the molecule adopts a conformation where the C-F and C-S dipoles point in the same direction, the net molecular dipole moment increases. This enhances hydration in the aqueous phase, thereby decreasing LogP .
-
Dipole Cancellation: If the dipoles are opposed (e.g., via specific axial/equatorial arrangements in the twist-chair conformer), the overall polarity is minimized, which can increase LogP [1].
Because the -CF2- group is highly polar, its introduction into an aliphatic ring generally counteracts the hydrophobicity of the carbon atoms, often resulting in a LogP that is slightly lower or equal to the non-fluorinated cycloheptanethiol, providing an ideal bioisosteric replacement that enhances metabolic stability without increasing lipophilic burden[4].
Structural determinants influencing the LogP of 3,3-difluorocycloheptane-1-thiol.
Quantitative Lipophilicity Profiling
To contextualize the lipophilicity of 3,3-difluorocycloheptane-1-thiol, we must compare it against its structural relatives. The data below synthesizes experimental benchmarks to estimate the partition coefficient of the target molecule.
| Compound | CAS Number | Structural Features | Experimental / Est. LogP |
| Cyclohexanethiol | 1569-69-3 | 6-membered ring, -SH group | ~2.25 - 2.70[5] |
| Cycloheptanethiol | 27482-33-3 | 7-membered ring, -SH group | 2.87[3] |
| 3,3-Difluorocycloheptane-1-thiol | 2742656-75-1 | 7-membered ring, -SH, gem-difluoro | ~2.50 - 2.80 (Estimated) [4],[1] |
Note: The estimated LogP for the fluorinated target accounts for the slight polarity enhancement introduced by the aliphatic CF2 group compared to the unsubstituted cycloheptane ring.
Analytical Methodology: 19F NMR Shake-Flask Protocol
Standard HPLC-UV methods are inadequate for 3,3-difluorocycloheptane-1-thiol because aliphatic thiols lack a strong UV chromophore[1]. To ensure scientific integrity and high precision, the 19F NMR Shake-Flask Method is the authoritative standard.
This protocol acts as a self-validating system : because the exact same fluorine nuclei are being integrated in both phases, the method requires no external calibration curves or precise initial mass measurements. The ratio of the integrals directly yields the thermodynamic partition coefficient[1].
Step-by-Step Workflow
-
Solvent Pre-saturation (Causality: Prevents Volume Shift)
-
Action: Stir 1-octanol and an aqueous buffer (pH 7.4) together vigorously for 24 hours at 25°C.
-
Rationale: Mutual saturation prevents the solvents from dissolving into one another during the actual experiment, which would alter the phase volumes and skew the final concentration ratios.
-
-
Sample Equilibration (Causality: Thermodynamic Partitioning)
-
Action: Dissolve ~2-5 mg of 3,3-difluorocycloheptane-1-thiol into 1 mL of the pre-saturated octanol in a sealed glass vial. Add 1 mL of the pre-saturated aqueous buffer. Shake vigorously for 1 hour at a constant 25°C.
-
Rationale: Vigorous agitation maximizes the interfacial surface area, ensuring the solute reaches true thermodynamic equilibrium between the lipophilic and hydrophilic phases.
-
-
Phase Separation (Causality: Emulsion Breaking)
-
Action: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes.
-
Rationale: Shaking inevitably creates micro-emulsions. Centrifugation forces complete phase separation, ensuring that NMR samples represent true dissolved solute rather than colloidal suspensions of octanol in water.
-
-
19F NMR Acquisition & Calculation (Causality: Signal Specificity)
-
Action: Extract aliquots from both phases. Add a deuterated lock solvent (e.g., D2O for the aqueous phase, CDCl3 for the octanol phase). Acquire 19F NMR spectra.
-
Rationale: 19F NMR provides a zero-background signal. The LogP is calculated directly via the equation: LogP = log10 (Integral_octanol / Integral_aqueous).
-
19F NMR Shake-Flask workflow for LogP determination of fluorinated compounds.
References
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: ResearchGate (Grygorenko et al.) URL:[Link]
-
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method Source: PMC - NIH (Linclau et al.) URL:[Link]
-
Cyclohexanethiol Chemical Properties Source: LookChem URL:[Link]
-
2742656-75-1: 3,3-Difluorocycloheptane-1-thiol CAS Database Source: ChemSrc URL:[Link]
Sources
- 1. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2742656-75-1_3,3-Difluorocycloheptane-1-thiolCAS号:2742656-75-1_3,3-Difluorocycloheptane-1-thiol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
Methodological & Application
Application Note: Synthesis Protocols for 3,3-Difluorocycloheptane-1-thiol
Executive Summary & Strategic Analysis
The synthesis of 3,3-difluorocycloheptane-1-thiol represents a specialized challenge in medicinal chemistry, combining the need for a medium-sized ring (cycloheptane), specific gem-difluorination (metabolic blocking/pKa modulation), and a thiol handle for bioconjugation or fragment linking.
This protocol details a robust, 6-step linear synthesis starting from 1,3-cycloheptanedione . The strategy is chosen to maximize regiocontrol over the 1,3-relationship between the fluorine and sulfur moieties. Unlike ring-expansion methods which can yield unpredictable regioisomers, this route leverages the inherent symmetry of the 1,3-dione starting material to install the gem-difluoro group precisely before establishing the thiol functionality.
Key Chemical Challenges & Solutions
| Challenge | Strategic Solution |
| Regiocontrol (1,3-relationship) | Use 1,3-cycloheptanedione as the scaffold. Mono-protection desymmetrizes the ring, allowing sequential functionalization. |
| Gem-difluorination | Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It offers superior thermal stability and functional group tolerance compared to DAST, minimizing elimination side products (vinyl fluorides).[1] |
| Thiol Introduction | Mitsunobu-type inversion or Mesylate displacement using Potassium Thioacetate (KSAc). This prevents the formation of symmetric disulfides and allows for odorless handling of the "masked" thiol until the final step. |
| Safety | Implementation of strict HF neutralization protocols and bleach scrubbers for thiol odor control. |
Retrosynthetic Analysis & Pathway
The logical disconnection relies on converting the ketone of a 3,3-difluorocycloheptanone intermediate into a thiol. The difluoro-ketone is derived from a mono-protected 1,3-dione.
Figure 1: Retrosynthetic logic flow ensuring preservation of the 1,3-substitution pattern.
Detailed Experimental Protocols
Phase 1: Scaffold Preparation & Fluorination
Step 1: Mono-protection of 1,3-Cycloheptanedione
Objective: Desymmetrize the starting material to allow selective fluorination.
-
Reagents: 1,3-Cycloheptanedione (1.0 equiv), Ethylene glycol (1.1 equiv), p-Toluenesulfonic acid (pTSA) (0.05 equiv).
-
Solvent: Toluene (0.5 M).
-
Apparatus: Round-bottom flask (RBF) with Dean-Stark trap and reflux condenser.
Protocol:
-
Charge RBF with 1,3-cycloheptanedione, ethylene glycol, pTSA, and toluene.
-
Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when theoretical water volume is collected (~4-6 hours).
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry organic layer over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc) to isolate the mono-ketal (1,4-dioxaspiro[4.6]undecan-7-one).
Step 2: Deoxofluorination (The Critical Step)
Objective: Convert the free ketone to a gem-difluoro group. Safety Critical: Deoxo-Fluor releases HF upon hydrolysis. Use plastic syringes/needles. Do not use glass for long-term storage of the reagent.
-
Reagents: Mono-ketal intermediate (1.0 equiv), Deoxo-Fluor® (1.5 equiv), Ethanol (0.1 equiv - Catalytic additive for rate acceleration).
-
Solvent: Anhydrous DCM (0.5 M).
-
Conditions: 0°C to Room Temperature (RT), under Nitrogen.
Protocol:
-
Dissolve the mono-ketal in anhydrous DCM in a dry RBF under N₂ atmosphere.
-
Cool the solution to 0°C.
-
Add Deoxo-Fluor® dropwise via syringe. (Note: Exothermic).
-
Add catalytic Ethanol (optional, activates the reagent).
-
Allow to warm to RT and stir for 16–24 hours.
-
Quench (CRITICAL): Cool to 0°C. Slowly pour the reaction mixture into a rapidly stirring saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and Brine. Dry over MgSO₄.[3]
-
Product: 7,7-difluoro-1,4-dioxaspiro[4.6]undecane.
Step 3: Ketal Hydrolysis
Objective: Reveal the ketone at position 1.
-
Reagents: 3M HCl (aq).
-
Solvent: Acetone/Water (4:1).
-
Protocol: Dissolve Step 2 product in solvent. Add HCl. Stir at RT for 2-4 hours. Neutralize with NaHCO₃, extract with Et₂O.
-
Intermediate: 3,3-Difluorocycloheptanone .
Phase 2: Functionalization to Thiol
Step 4: Reduction to Alcohol
Objective: Create the hydroxyl handle for substitution.
-
Reagents: 3,3-Difluorocycloheptanone (1.0 equiv), NaBH₄ (1.1 equiv).
-
Solvent: Methanol (0.5 M).
-
Protocol:
-
Dissolve ketone in MeOH at 0°C.
-
Add NaBH₄ portion-wise.
-
Stir 1 hour. Quench with Acetone (destroys excess hydride) then H₂O.
-
Concentrate to remove MeOH, extract aqueous residue with EtOAc.
-
Result: 3,3-Difluorocycloheptanol (Mixture of enantiomers/diastereomers if other chiral centers existed; here it is a racemate).
-
Step 5: Thioacetate Displacement (The "Masked" Thiol)
Objective: Install the sulfur atom with inversion of configuration (if relevant) and without handling free thiols.
-
Route A (Mitsunobu - Preferred for direct inversion):
-
Reagents: Alcohol (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), Thioacetic acid (HSAc, 1.2 equiv).
-
Solvent: THF (0°C).
-
Protocol: Add DIAD dropwise to a solution of Alcohol, PPh₃, and HSAc at 0°C. Stir 12h.
-
-
Route B (Mesylation/Displacement - Robust Scale-up):
-
Mesylation: Alcohol + MsCl + Et₃N in DCM (0°C) -> Mesylate. Workup: Wash with 1M HCl, NaHCO₃.
-
Displacement: Dissolve Mesylate in DMF. Add Potassium Thioacetate (KSAc, 1.5 equiv). Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with Et₂O. (S-ester is lipophilic).
-
-
Intermediate: S-(3,3-difluorocycloheptyl) ethanethioate .
Step 6: Thioacetate Hydrolysis & Isolation
Objective: Unmask the free thiol. Odor Control: Perform in a fume hood. Keep a bleach bath ready to neutralize all glassware.
-
Reagents: Step 5 Thioacetate (1.0 equiv), NaOMe (2.0 equiv) or LiAlH4 (1.0 equiv).
-
Solvent: Degassed Methanol (for NaOMe) or THF (for LiAlH4).
-
Protocol:
-
Dissolve Thioacetate in degassed solvent under Argon (Oxygen causes disulfide dimerization).
-
Add Base/Reductant at 0°C. Stir 1 hour.
-
Quench: Carefully acidify with 1M HCl (degassed) to pH ~2.
-
Extraction: Extract with DCM.
-
Purification: Distillation (Kugelrohr) is preferred for volatile thiols, or Flash Chromatography (rapid, using degassed solvents).
-
-
Final Product: 3,3-Difluorocycloheptane-1-thiol .
Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| ¹⁹F NMR | Doublet of triplets (or complex multiplet) around -90 to -110 ppm. | Confirms gem-difluoro group integrity. Distinct diastereotopic fluorines may appear if the ring is rigid. |
| ¹H NMR | Multiplet at ~2.8-3.2 ppm (CH-SH). Loss of methyl singlet (from thioacetate) upon hydrolysis. | Confirms thiol installation and deprotection. |
| MS (EI/ESI) | Molecular ion [M]+ or [M-H]-. Characteristic loss of H₂S or HF. | Confirmation of molecular weight (MW ~166.23). |
| Ellman's Test | Strong yellow color with DTNB reagent. | Qualitative confirmation of free thiol. |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target molecule.
Safety & Handling Guidelines
-
Deoxo-Fluor® Hazards: This reagent is thermally more stable than DAST but still poses explosion risks if heated above 90°C. It reacts violently with water to produce Hydrofluoric Acid (HF) .
-
Protocol: Always keep a saturated Calcium Gluconate gel nearby in case of skin contact. Quench reactions slowly into bicarbonate.
-
-
Thiol Management: Low molecular weight cycloalkane thiols have potent, offensive odors (skunk-like).
-
Protocol: All waste streams (aqueous and organic) from Steps 5 & 6 must be treated with a 10% Bleach (Sodium Hypochlorite) solution to oxidize thiols to sulfonates before disposal. Use a dedicated "Thiol" fume hood.
-
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination.[1] The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with DAST and Deoxo-Fluor. Synthesis, 2002(17), 2561-2578. Link
-
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28. Link
-
Gingras, M., & Harpp, D. N. (1990). A practical synthesis of thioesters and thiols from alcohols. Tetrahedron Letters, 31(10), 1397-1400. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
enantioselective synthesis of 3,3-difluorocycloheptane-1-thiol
Application Note: Enantioselective Synthesis of 3,3-Difluorocycloheptane-1-thiol
Executive Summary
This guide details the protocol for the enantioselective synthesis of 3,3-difluorocycloheptane-1-thiol , a specialized fluorinated building block for medicinal chemistry. The gem-difluoro motif acts as a metabolic blocker and lipophilic bioisostere for carbonyls, while the chiral thiol moiety serves as a critical handle for bioconjugation or thioether formation.
Key Technical Challenges Addressed:
-
Regioselective Fluorination: Avoiding vinyl fluoride byproducts during the introduction of the gem-difluoro group.
-
Enantiocontrol: Establishing the C1 stereocenter with >95% ee using Asymmetric Transfer Hydrogenation (ATH).
-
Stereospecific Thiolation: Inverting the chiral alcohol to the thiol with minimal racemization.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a "Chiral Pool" avoidance strategy, instead utilizing catalytic asymmetric induction on a prochiral ketone.
-
Target: (R)-3,3-difluorocycloheptane-1-thiol
-
Precursor: (S)-3,3-difluorocycloheptanol (Inversion required)
-
Key Intermediate: 3,3-difluorocycloheptanone
-
Starting Material: Methyl 3-oxocycloheptanecarboxylate (Commercially available or prepared from cycloheptanone)
Strategic Logic:
Direct fluorination of cycloheptanone is non-selective. We utilize the
Figure 1: Retrosynthetic logic flow from target to starting material.[1][2]
Detailed Experimental Protocols
Phase 1: Scaffold Construction (Gem-Difluorination)
Objective: Synthesize 3,3-difluorocycloheptanone from methyl 3-oxocycloheptanecarboxylate.
Rationale: Direct fluorination of simple ketones often yields vinyl fluorides.[3] Using the
Step 1.1: Deoxofluorination
-
Reagents: Methyl 3-oxocycloheptanecarboxylate (1.0 equiv), Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.2 equiv), dry DCM.
-
Protocol:
-
Charge a flame-dried RBF with methyl 3-oxocycloheptanecarboxylate and anhydrous DCM (0.5 M concentration) under
. -
Cool to 0°C. Add Deoxo-Fluor dropwise (Exothermic!).
-
Allow to warm to RT and stir for 16h. Monitor by TLC (disappearance of UV-active starting material).
-
Quench: Pour carefully into saturated aqueous
at 0°C. Extract with DCM (3x). -
Dry (
) and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Product: Methyl 3,3-difluorocycloheptanecarboxylate.
-
Step 1.2: Hydrolysis & Decarboxylation
-
Reagents: LiOH (3.0 equiv), THF/H2O (3:1), then HCl.
-
Protocol:
-
Dissolve the fluorinated ester in THF/H2O. Add LiOH. Stir at 60°C for 4h.
-
Acidify with 2N HCl to pH 1. Heat to reflux (80°C) for 6h to induce decarboxylation.
-
Workup: Extract with Et2O. Wash with brine.
-
Product: 3,3-difluorocycloheptanone . (Volatile! Handle with care during concentration).
-
Phase 2: Enantioselective Reduction (Chiral Induction)
Objective: Convert the prochiral ketone to (S)-3,3-difluorocycloheptanol with high enantiomeric excess.
Rationale: The Noyori Asymmetric Transfer Hydrogenation (ATH) is preferred over CBS reduction for scalability and ease of removing the catalyst.
Protocol:
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%).
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[4]
-
Procedure:
-
In a pressure tube, dissolve 3,3-difluorocycloheptanone (1.0 equiv) in dry DCM (1.0 M).
-
Add the Ru-catalyst (0.01 equiv).
-
Add HCOOH/Et3N complex (2.0 equiv).
-
Stir at 25°C for 24h. Monitor by GC-MS or F-NMR.
-
Workup: Dilute with water, extract with DCM. Wash organic layer with sat.
to remove excess acid. -
Analysis: Determine ee% via Chiral HPLC (Chiralpak AD-H, Hex/IPA).
-
Target: (S)-3,3-difluorocycloheptanol (>95% ee).
-
Phase 3: Stereospecific Thiolation (Inversion)
Objective: Install the thiol group with inversion of configuration to obtain the (R)-enantiomer.
Rationale: Direct nucleophilic substitution on secondary fluorinated alcohols is sluggish. The Mitsunobu reaction using thioacetic acid provides a reliable
Step 3.1: Mitsunobu Reaction
-
Reagents: (S)-Alcohol (1.0 equiv), Triphenylphosphine (
, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), Thioacetic acid (AcSH, 1.5 equiv). -
Solvent: Anhydrous THF (0°C).
-
Protocol:
-
Dissolve
in THF under . Cool to 0°C.[1] -
Add DIAD dropwise. Stir 15 min to form the betaine complex (yellow precipitate may form).
-
Add a solution of (S)-3,3-difluorocycloheptanol and Thioacetic acid in THF dropwise over 30 min.
-
Stir at 0°C for 1h, then warm to RT and stir overnight.
-
Workup: Concentrate and triturate with Hexanes/Et2O (1:1) to precipitate
. Filter. -
Purification: Flash chromatography.
-
Intermediate: (R)-S-acetyl-3,3-difluorocycloheptane .
-
Step 3.2: Thioester Hydrolysis
-
Reagents:
(2.0 equiv), MeOH (degassed). -
Protocol:
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Purity | >97% | GC-FID / HPLC |
| Enantiomeric Excess | >95% ee | Chiral HPLC (Chiralpak AD-H) |
| Identity | Consistent | 1H NMR, 19F NMR, MS |
| Residual Solvent | <5000 ppm | Headspace GC |
| Appearance | Clear, colorless liquid | Visual |
Key NMR Signatures:
-
19F NMR: Distinct AB quartet or broad doublet around -90 to -110 ppm (gem-difluoro).
-
1H NMR (C1-H): Methine proton alpha to thiol will show coupling to F atoms (approx 3-bond coupling) and shift around 3.0-3.5 ppm.
Safety & Handling
-
Deoxo-Fluor: Thermally unstable above 50°C. Never heat the neat reagent. Reacts violently with water. Use blast shield.
-
Thioacetic Acid: Stench reagent. Use only in a well-ventilated fume hood. Treat glassware with bleach to oxidize residuals.
-
DIAD: Shock sensitive in pure form; store cold. Potent sensitizer.
-
Thiols: Prone to oxidation to disulfides. Store under Argon at -20°C.
References
-
Deoxofluorination of Beta-Keto Esters
-
Singh, R. P., & Shreve, J. M. (2002).
-Keto Esters with Deoxo-Fluor. Synthesis, 2002(17), 2561-2566. Link
-
-
Noyori Transfer Hydrogenation (General Protocol)
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Link
-
-
Mitsunobu Reaction with Thioacetic Acid
-
Volante, R. P. (1981). A new, highly efficient method for the conversion of alcohols to thiolesters and thiols. Tetrahedron Letters, 22(33), 3119-3122. Link
-
-
Synthesis of 3,3-difluorocycloalkanones
-
Surmont, R., Verniest, G., De Kimpe, N. (2010). Synthesis of 3,3-difluoropyrrolidines. Journal of Organic Chemistry. Link (Analogous scaffold chemistry).
-
Sources
Application Note: Utilizing Sterically Hindered, Fluorinated Thiols for Stable Bioconjugation
Introduction: Overcoming the Stability Challenge in Thiol-Maleimide Conjugation
The covalent linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development, particularly in the construction of Antibody-Drug Conjugates (ADCs). The thiol-maleimide Michael addition reaction is arguably the most prevalent method for achieving site-specific cysteine ligation due to its high chemoselectivity and rapid kinetics under mild, physiological conditions.[1][2] However, the resulting thiosuccinimide linkage suffers from a critical instability: it is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[3][4] This reversal leads to premature payload release, which can decrease therapeutic efficacy and cause off-target toxicity.[3][5]
Several strategies have been developed to address this limitation, including the promotion of a secondary, stabilizing hydrolysis of the thiosuccinimide ring or the development of entirely new linker technologies.[3][6][7] This application note presents a complementary and powerful approach: the use of a novel class of thiol reagents engineered for enhanced stability. We introduce the concept of using sterically hindered, fluorinated aliphatic thiols, represented here by the model compound 3,3-difluorocyclohexyl-1-thiol , to create bioconjugates with superior stability.
The rationale for this design is twofold:
-
Steric Hindrance: The bulky, pre-organized cyclohexyl ring provides significant steric shielding around the thioether bond. This shield is hypothesized to physically impede the approach of competing nucleophiles (e.g., glutathione), thereby kinetically disfavoring the deconjugating retro-Michael reaction.[]
-
Strategic Fluorination: The incorporation of a gem-difluoro moiety onto the carbocyclic scaffold imparts several advantageous properties common in modern medicinal chemistry.[9][10] These include blocking potential sites of metabolism, fine-tuning lipophilicity for improved pharmacokinetics, and introducing a unique 19F NMR spectroscopic handle for novel characterization of the conjugate.[11]
This document provides a detailed guide to the principles of this technology, step-by-step protocols for conjugation and characterization, and methods for validating the enhanced stability of the resulting bioconjugates.
Principle of the Method: Modulating the Reaction Equilibrium
The stability of a thiol-maleimide conjugate is governed by the competition between three key pathways, as illustrated below. The core principle of our approach is to use the unique structure of 3,3-difluorocyclohexyl-1-thiol to suppress the undesirable retro-Michael pathway.
-
Pathway A (Conjugation): The desired reaction is the nucleophilic Michael addition of the thiolate anion to the maleimide double bond, forming a stable C-S bond. This reaction is typically fast and efficient at a pH of 6.5-7.5.[1]
-
Pathway B (Deconjugation): The reverse reaction, or retro-Michael addition, can be initiated by other nucleophiles, most notably the abundant endogenous thiol, glutathione. This cleaves the conjugate and leads to payload loss.[4] Our sterically hindered thiol directly mitigates this pathway.
-
Pathway C (Stabilization): The thiosuccinimide ring can undergo hydrolysis to form a ring-opened, stable maleamic acid thioether. This product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[3][6][12][13] While beneficial, the rate of this reaction for traditional maleimides can be slower than the rate of deconjugation in vivo.[4]
Caption: Fig 1. Competing reaction pathways for a thiol-maleimide conjugate.
Experimental Protocols
These protocols describe the conjugation of a payload functionalized with 3,3-difluorocyclohexyl-1-thiol to a monoclonal antibody (mAb) with engineered cysteines, followed by characterization and stability assessment.
Protocol 1: Antibody Conjugation
This protocol details the steps for creating an ADC using a maleimide-activated payload and a reduced antibody.
Workflow Overview:
Caption: Fig 2. Experimental workflow for ADC synthesis and purification.
Materials:
-
Monoclonal Antibody (mAb) at 10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water
-
Maleimide-functionalized payload with 3,3-difluorocyclohexyl-1-thiol linker, 10 mM stock in DMSO
-
Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching Solution: 100 mM N-acetylcysteine in water
-
Purification/Formulation Buffer: 20 mM Histidine, 150 mM NaCl, pH 6.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column
Methodology:
-
Antibody Reduction: a. To 1 mL of mAb solution (10 mg), add TCEP to a final concentration of 2.5 mM. b. Incubate at 37°C for 1 hour to reduce interchain disulfide bonds. Rationale: This step exposes the cysteine thiols required for conjugation.
-
Buffer Exchange: a. Immediately following reduction, remove excess TCEP by buffer exchanging the reduced mAb into chilled Conjugation Buffer using a pre-equilibrated desalting column. b. Determine the concentration of the reduced mAb using its extinction coefficient at 280 nm.
-
Payload Preparation: a. Just prior to use, dilute the 10 mM payload stock solution in DMSO with Conjugation Buffer to a working concentration of 1 mM.
-
Conjugation Reaction: a. Add the payload solution to the reduced mAb solution. A typical starting point is an 8-fold molar excess of payload over antibody. b. Gently mix and incubate at room temperature for 1.5 hours. Rationale: The pH of 7.2 provides a good balance between promoting thiolate reactivity and minimizing maleimide hydrolysis.
-
Quenching: a. Add quenching solution to a final concentration of 1 mM (a 2-fold molar excess over the initial payload amount). b. Incubate for 20 minutes to cap any unreacted maleimides.
-
Purification: a. Purify the ADC from excess payload and reaction byproducts using TFF or preparative SEC. b. Exchange the purified ADC into the final formulation buffer.
-
Final Characterization: a. Determine the final ADC concentration (A280) and store at 4°C or frozen at -80°C for long-term storage.
Protocol 2: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for protein) and a wavelength specific to the payload (e.g., 330 nm).
-
Calculate the DAR using the Beer-Lambert law and correction factors for payload absorbance at 280 nm.
2. DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC):
-
Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.
-
Gradient: 0-100% B over 30 minutes.
-
Interpretation: The chromatogram will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The area under each peak is used to calculate the average DAR and assess homogeneity.
3. Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Interpretation: A single, sharp peak corresponding to the monomeric ADC (~150 kDa) should be observed. The presence of earlier-eluting peaks indicates the presence of soluble aggregates.
Protocol 3: Comparative Plasma Stability Assay
This protocol directly evaluates the stability of the thiosuccinimide bond.
-
Prepare two ADCs: one using the 3,3-difluorocyclohexyl-1-thiol payload (Test ADC) and one using a control payload with a simple linear thiol like N-acetylcysteine (Control ADC).
-
Dilute both ADCs to 1 mg/mL in fresh human or mouse plasma.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of each sample.
-
Analyze the aliquots by HIC-HPLC as described in Protocol 2.2.
-
Data Analysis: Monitor the decrease in the average DAR over time. The Test ADC is expected to show a significantly slower rate of DAR reduction compared to the Control ADC, demonstrating its enhanced stability against thiol exchange.
Data Summary and Troubleshooting
| Parameter | Target Value | Common Issue | Troubleshooting Steps |
| Average DAR (HIC) | 3.5 - 4.0 | Low DAR (<3.0) | Increase payload excess; confirm TCEP activity; check pH of conjugation buffer. |
| Monomer Purity (SEC) | >98% | High Aggregation (>5%) | Reduce payload excess; decrease conjugation time/temp; optimize purification. |
| Payload Loss (Plasma) | <10% over 7 days | High Payload Loss | Indicates instability; confirms the value of the sterically hindered thiol approach. |
| Reaction Yield | >80% | Low Yield | Optimize purification step (TFF/SEC); ensure complete quenching before purification. |
Conclusion
The use of sterically hindered, fluorinated thiols like 3,3-difluorocyclohexyl-1-thiol represents a significant advancement in bioconjugation chemistry. By kinetically impeding the retro-Michael reaction, this strategy produces highly stable thiosuccinimide linkages without requiring complex modifications to the maleimide itself. The added benefits of fluorination, including metabolic stability and a 19F NMR handle, provide further value for drug development and in-depth characterization. The protocols outlined herein provide a comprehensive framework for researchers to synthesize, characterize, and validate the superior performance of next-generation bioconjugates built with this enabling technology.
References
- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed.
- Alley, S. C., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Lahnsteiner, M., et al. (2025). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.
- Zahorska, E. (2025).
- Dealing with retro-Michael addition in thiol conjug
- Is Your Maleimide Thiol Chemistry Stable?.
- Singh, R., et al. (2016). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine.
- Singh, R., et al. (2016). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. PubMed.
- Maleimide Reaction Chemistry. Vector Labs.
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024).
- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2026).
- Thiol-Based Conjug
- Kumar, V., et al. (2022).
- Fluorinated Building Blocks in Drug Design: Why They M
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
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thiol-ene click chemistry reactions with fluorinated cycloheptanes
An Application Guide to Thiol-Ene Click Chemistry for the Functionalization of Fluorinated Cycloheptanes
Introduction: A Synergy of Potency and Precision
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven method to enhance pharmacological and material properties.[1][2] Fluorine's unique electronic characteristics can improve metabolic stability, modulate lipophilicity, and increase binding affinity.[1][2] When combined with the efficiency and orthogonality of click chemistry, specifically the thiol-ene reaction, a powerful platform emerges for creating novel, high-value molecules.
This guide provides an in-depth exploration of the radical-initiated thiol-ene reaction for the functionalization of fluorinated cycloheptane scaffolds. The thiol-ene reaction is celebrated for its high yields, tolerance to various functional groups, mild reaction conditions, and lack of by-products, making it a quintessential "click" reaction.[3][4] By applying this robust conjugation strategy to fluorinated cycloheptenes, researchers can precisely introduce a wide array of functionalities, paving the way for new therapeutic agents and advanced materials. We will delve into the core mechanism, provide detailed protocols for experimental design and execution, and offer insights into the characterization and potential applications of the resulting thioether products.
Part 1: Mechanistic Principles of the Radical Thiol-Ene Reaction
The power of the thiol-ene reaction lies in its simple, reliable, and high-yield mechanism. While a base-catalyzed Michael addition pathway exists, the radical-mediated pathway is more versatile, particularly for less-activated, non-conjugated alkenes like cycloheptene.[5] The radical reaction proceeds via a step-growth, free-radical chain mechanism, ensuring a highly ordered and uniform product formation.[6]
The process can be broken down into three key stages:
-
Initiation: The reaction is typically initiated by the generation of free radicals. This is most commonly achieved through the photolytic cleavage of a photoinitiator using UV light, which offers excellent spatial and temporal control.[3] Alternatively, thermal initiators can be used. The initiator radical then abstracts a hydrogen atom from a thiol (R-SH), generating a highly reactive thiyl radical (R-S•).[7][8]
-
Propagation: This stage consists of a two-step cycle.
-
Addition: The newly formed thiyl radical adds across the double bond of the fluorinated cycloheptene. This addition is regioselective, occurring in an anti-Markovnikov fashion where the sulfur atom attaches to the less substituted carbon, yielding a carbon-centered radical intermediate.[5][9]
-
Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which can then participate in a new cycle.[5][9] This chain transfer is typically very fast, which minimizes undesirable side reactions like alkene homopolymerization.[6]
-
-
Termination: The radical chain is terminated through standard radical combination or disproportionation reactions.
Caption: Radical-mediated thiol-ene reaction mechanism.
Part 2: Experimental Design and Strategic Considerations
A successful thiol-ene functionalization relies on the careful selection of reactants and optimization of reaction conditions. The inherent robustness of the reaction allows for a wide operational window, but thoughtful design is key to achieving high efficiency and purity.
Component Selection
| Component | Selection Criteria & Rationale | Recommended Examples |
| Fluorinated Cycloheptene | The position and number of fluorine atoms can influence reactivity and the final product's properties. Synthesis may involve ring-closing metathesis or fluorination of cycloheptanone derivatives.[10][11] The alkene should be free of inhibitors. | 4,4-Difluorocyclohept-1-ene |
| Thiol Reagent | A vast range of thiols can be used, allowing for diverse functionalization. The choice depends on the desired application (e.g., bioconjugation, material property modification). For optimal rates, thiols with weaker S-H bonds are preferred. | Simple: 1-DodecanethiolFunctional: 3-Mercaptopropionic acid, Cysteine derivatives, Poly(ethylene glycol) thiol |
| Photoinitiator | Must have high absorption at the emission wavelength of the UV source (commonly 365 nm). Should generate radicals efficiently upon irradiation. Type I photoinitiators (e.g., DMPA) undergo unimolecular cleavage and are highly efficient.[12] | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Irgacure 2959, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)[13] |
| Solvent | Should dissolve all reactants and be transparent to the UV wavelength used. Must be inert to radical reactions. Degassing the solvent prior to use is critical to remove dissolved oxygen, a known radical quencher. | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (for polar substrates) |
Optimizing Reaction Conditions
-
Stoichiometry: For a simple A+B addition, a 1:1 molar ratio of thiol to ene functional groups is theoretically required. In practice, a slight excess of the thiol (e.g., 1.1 to 1.2 equivalents) is often used. This helps drive the reaction to completion by ensuring the carbon-centered radical always has a thiol available for the chain transfer step, minimizing potential side reactions.
-
Concentration: Reactions are typically run at concentrations between 0.1 M and 1.0 M. Higher concentrations can increase the reaction rate but may also lead to solubility issues or, in polymeric systems, premature gelling.
-
Initiator Loading: Photoinitiator concentration is typically low, ranging from 0.1 to 2.0 mol% relative to the limiting reagent. Sufficient initiator is needed for efficient initiation, but excessive amounts can lead to side reactions or act as a UV filter, reducing light penetration.
-
UV Light Source: A UV lamp with a primary emission wavelength matching the initiator's absorbance peak (e.g., 365 nm) is ideal.[14] Reaction time can range from a few minutes to several hours, depending on the reactants' intrinsic reactivity, concentration, and light intensity.
Caption: General experimental workflow for thiol-ene functionalization.
Part 3: Detailed Experimental Protocols
The following protocols provide a robust starting point for the functionalization of a generic fluorinated cycloheptene. Researchers should adapt concentrations and reaction times based on the specific reactivity of their substrates, which can be determined through small-scale optimization experiments.
Protocol 1: Photoinitiated Thiol-Ene Functionalization
Objective: To synthesize a functionalized fluorinated cycloheptyl thioether.
Materials:
-
Fluorinated Cycloheptene (e.g., 4,4-Difluorocyclohept-1-ene)
-
Thiol Reagent (e.g., 1-Dodecanethiol)
-
Photoinitiator (e.g., DMPA)
-
Anhydrous, Degassed Solvent (e.g., THF)
-
Quartz reaction tube or flask
-
UV photoreactor or lamp (365 nm)
-
Stir plate and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reactant Preparation: In a clean, dry quartz reaction tube equipped with a magnetic stir bar, add the fluorinated cycloheptene (1.0 eq.).
-
Reagent Addition: Add the thiol reagent (1.1 eq.) followed by the photoinitiator, DMPA (0.01 eq., 1 mol%).
-
Solvent Addition: Add enough anhydrous, degassed THF to achieve the desired concentration (e.g., 0.5 M).
-
Inert Atmosphere: Seal the tube with a septum and purge the solution and headspace with a gentle stream of nitrogen or argon for 15-20 minutes to remove all dissolved oxygen. Maintain a positive pressure of inert gas.
-
Photo-irradiation: Place the reaction vessel in the photoreactor at a consistent distance from the UV lamp. Begin stirring and turn on the lamp.
-
Reaction Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing by Thin Layer Chromatography (TLC) or ¹H NMR. The reaction is complete upon full consumption of the limiting reagent (cycloheptene). This can be observed by the disappearance of the vinyl proton signals in the NMR spectrum.[15]
-
Work-up: Once the reaction is complete, turn off the UV lamp. Open the vessel to air and transfer the solution to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to remove excess thiol and the spent initiator.
Protocol 2: Product Characterization
Objective: To confirm the structure and purity of the synthesized thioether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most direct evidence of a successful reaction is the complete disappearance of the alkene proton signals (typically δ 5.5-6.5 ppm) of the cycloheptene starting material. Concurrently, new signals corresponding to the protons adjacent to the sulfur atom will appear (typically δ 2.5-3.0 ppm).
-
¹³C NMR: The alkene carbon signals (δ 120-140 ppm) will be replaced by new signals for the saturated carbons of the thioether linkage.
-
¹⁹F NMR: This is essential for confirming the integrity of the fluorinated scaffold. The chemical shift and coupling patterns should be consistent with the expected product structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, providing an exact mass that matches the calculated molecular formula.
Part 4: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Oxygen Inhibition: Dissolved O₂ is a potent radical scavenger. 2. Inefficient Initiation: UV lamp is too weak, wrong wavelength, or initiator is degraded. 3. Inhibitor in Alkene: Commercial alkenes may contain radical inhibitors. | 1. Ensure thorough degassing of the solvent and reaction mixture. Maintain a positive inert gas pressure. 2. Check lamp specifications and output. Use a fresh batch of photoinitiator. 3. Pass the alkene through a small plug of basic alumina before use. |
| Slow Reaction Rate | 1. Low Reactant Concentration: Dilute solutions react slower. 2. Low Light Intensity: Vessel is too far from the lamp or the glass is not UV-transparent (use quartz). | 1. Increase the concentration (e.g., from 0.2 M to 0.8 M). 2. Move the vessel closer to the lamp or use a more powerful lamp. Ensure a quartz vessel is used for optimal UV transmission. |
| Side Product Formation | 1. Thiol Oxidation: Thiols can oxidize to disulfides, especially in the presence of trace oxygen. 2. Alkene Isomerization: Reversible thiyl radical addition can sometimes lead to cis/trans isomerization of the alkene.[5][6] | 1. Maintain strictly anaerobic conditions. Use fresh, high-purity thiols. 2. This is often an intrinsic property of the system. Driving the reaction forward with a slight excess of thiol can minimize the impact. |
Conclusion and Outlook
The photoinitiated thiol-ene click reaction is a remarkably efficient and versatile tool for the chemical modification of fluorinated cycloheptanes. Its operational simplicity, high yields, and tolerance for a wide range of functional groups make it an ideal strategy for researchers in drug discovery and materials science. By leveraging this reaction, complex molecular architectures can be assembled with precision, enabling the rapid generation of compound libraries for screening or the development of materials with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for harnessing the synergy between fluorine chemistry and this powerful conjugation method.
References
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Thiol-ene reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions. (n.d.). Wordpress. [Link]
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
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Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]
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Thiol-ene reaction – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
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The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? (2022). MDPI. [Link]
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Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. [Link]
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Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. (2015). Chemical Science (RSC Publishing). [Link]
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Mechanism of thiol-ene coupling reaction. (n.d.). ResearchGate. [Link]
-
6.1 Thiol–Ene/Yne Click Reactions: A Powerful Tool Toward Diversity-Oriented Synthesis. (n.d.). Thieme E-Books. [Link]
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Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing. (2021). Materials Horizons. [Link]
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UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties. (2013). Journal of Materials Chemistry B. [Link]
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Scanlan, E. M., & Corcé, V. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19137-19151. [Link]
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Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. (2012). ResearchGate. [Link]
-
Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. (2021). MDPI. [Link]
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Structural Influence of Model Ene Reactivity in Photoinduced Thiol-Ene Polymerization of Multifunctional Alkenes. (2004). RadTech. [Link]
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Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. (2014). Beilstein Journals. [Link]
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Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. (2024). ResearchGate. [Link]
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Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on D-limonene and polyfunctional thiols. (2014). RSC Publishing. [Link]
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Synthesis of polyfluorinated cycloheptane derivative 504. (n.d.). ResearchGate. [Link]
-
Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. (2017). The Royal Society of Chemistry. [Link]
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"Thiol-ene" click chemistry: a facile and versatile route to functionalization of porous polymer monoliths. (2012). PMC. [Link]
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Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. (2018). PMC. [Link]
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Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. (2020). PMC. [Link]
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Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. (2018). RSC Publishing. [Link]
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Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. (2021). ResearchGate. [Link]
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Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. (2020). RSC Publishing. [Link]
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Influence of Type of Initiation on Thiol–Ene “Click” Chemistry. (2018). ResearchGate. [Link]
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Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Activated Nazarov Cyclization. (2012). Wiley Online Library. [Link]
-
Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. (2022). Semantic Scholar. [Link]
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Polymerization Process Using Click Chemistry Reaction. (2021). YouTube. [Link]
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Thiol−ene-based functionalization reactions and fluorescence microscopy... (n.d.). ResearchGate. [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint. [Link]
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Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. (2018). ResearchGate. [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. [Link]
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Preparation and Characterization of Fluorinated Hydrophobic UV-Crosslinkable Thiol-Ene Polyurethane Coatings. (2017). MDPI. [Link]
-
"Thiol-ene" click chemistry: A facile and versatile route for the functionalization of porous polymer monoliths. (2012). ResearchGate. [Link]
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Application of Thiol-Ene “Click” Reactions in the Preparation of Monolithic Columns. (2020). Chinese Journal of Chromatography. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. [Link]
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Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. (2023). Chemical Communications (RSC Publishing). [Link]
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Application Notes and Protocols for Peptide Modification using 3,3-Difluorocycloheptane-1-thiol
Introduction: The Strategic Advantage of Fluorination and Cycloalkanes in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low cell permeability. The strategic incorporation of non-natural moieties is a proven approach to overcome these hurdles. This guide focuses on the application of 3,3-difluorocycloheptane-1-thiol, a novel modifying agent designed to leverage the unique benefits of both gem-difluorination and a cyclic scaffold to enhance the therapeutic potential of peptides.
The introduction of fluorine into peptide structures can have a profound impact on their physicochemical properties. The high electronegativity of fluorine can alter the local electronic environment, influencing acidity, basicity, and hydrogen bonding capabilities.[1] This can lead to increased resistance to enzymatic degradation.[2] Furthermore, the gem-difluoro group (CF2) is a lipophilic bioisostere for carbonyl groups and can modulate peptide conformation and membrane permeability.[3] Concurrently, the cycloheptyl scaffold introduces conformational rigidity, which can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3,3-difluorocycloheptane-1-thiol for site-specific peptide modification. We will cover a proposed synthesis of this novel reagent, detailed protocols for its conjugation to peptides, and methods for the characterization of the final product.
Proposed Synthesis of 3,3-Difluorocycloheptane-1-thiol
As of the date of this publication, 3,3-difluorocycloheptane-1-thiol is not a readily available commercial product. However, a plausible synthetic route can be proposed based on established organofluorine chemistry and functional group transformations. The following is a conceptual pathway for its preparation, starting from cycloheptanone.
-
α,α-Dibromination of Cycloheptanone: The synthesis would commence with the dibromination of cycloheptanone at the alpha position to yield 2,2-dibromocycloheptanone.
-
Fluorinative Dehalogenation: The resulting dibromo-cycloheptanone can then undergo a fluorinative dehalogenation to introduce the gem-difluoro moiety, yielding 3,3-difluorocycloheptanone.
-
Reduction to Alcohol: The ketone is then reduced to the corresponding alcohol, 3,3-difluorocycloheptanol, using a standard reducing agent such as sodium borohydride.
-
Conversion to Thiol: The final step involves the conversion of the alcohol to the target thiol. A common method is to first convert the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a thiolating agent like thiourea.[4][5]
Caption: Experimental workflow for peptide modification.
Detailed Experimental Protocol
Materials and Reagents:
-
Maleimide-functionalized peptide
-
3,3-Difluorocycloheptane-1-thiol
-
Degassed phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Protocol:
-
Preparation of Maleimide-Functionalized Peptide:
-
Synthesize the peptide of interest with a C-terminal or internal maleimide-functionalized amino acid using standard solid-phase peptide synthesis (SPPS).
-
Alternatively, a peptide containing a unique cysteine residue can be reacted with a bifunctional maleimide linker.
-
Purify the maleimide-functionalized peptide by RP-HPLC and confirm its identity by mass spectrometry.
-
Dissolve the purified peptide in the degassed phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of an organic co-solvent like DMF or DMSO (not exceeding 10% v/v) can be added.
-
-
Preparation of 3,3-Difluorocycloheptane-1-thiol Solution:
-
Prepare a stock solution of 3,3-difluorocycloheptane-1-thiol in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess for the reaction (typically 1.2-1.5 equivalents).
-
-
Thiol-Maleimide Conjugation Reaction:
-
To the solution of the maleimide-functionalized peptide, add the calculated volume of the 3,3-difluorocycloheptane-1-thiol stock solution to achieve a 1.2 to 1.5 molar excess of the thiol.
-
Gently mix the reaction solution by vortexing or pipetting.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by analytical RP-HPLC by observing the consumption of the starting peptide and the formation of the product peak.
-
-
Reaction Quenching (Optional):
-
Once the reaction is complete, it can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to react with any excess maleimide groups.
-
-
Purification of the Modified Peptide:
-
Purify the reaction mixture by preparative RP-HPLC using a suitable C18 column.
-
A typical gradient would be from 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile) to 5% Solvent A and 95% Solvent B over 30-40 minutes. The exact gradient should be optimized based on the hydrophobicity of the modified peptide.
-
Collect the fractions corresponding to the product peak.
-
-
Characterization and Final Product Preparation:
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry. The mass spectrum should show a mass increase corresponding to the addition of the 3,3-difluorocycloheptane-1-thiol moiety.
-
Pool the pure fractions and lyophilize to obtain the final 3,3-difluorocycloheptane-1-thiol modified peptide as a white, fluffy powder.
-
Data Presentation
| Parameter | Starting Peptide | Modified Peptide |
| Molecular Weight (Da) | Calculated: XXXX.X | Calculated: XXXX.X + 164.24 |
| Observed: XXXX.X | Observed: YYYY.Y | |
| RP-HPLC Retention Time (min) | Z.ZZ | Z.ZZ + Δt |
| Purity (%) | >95% | >95% |
Troubleshooting and Key Considerations
-
Disulfide Bond Reduction: If the peptide contains disulfide bonds that need to be reduced to free a cysteine for conjugation, pre-treat the peptide with a 10-50 fold molar excess of TCEP for 30 minutes at room temperature before adding the maleimide-containing reagent. [6]* Maleimide Hydrolysis: Maleimide groups can hydrolyze at pH values above 7.5. It is recommended to perform the conjugation at a pH between 6.5 and 7.5 and to use freshly prepared maleimide-functionalized peptides.
-
Thiol Oxidation: Thiols can oxidize to form disulfides. It is crucial to use degassed buffers and to minimize the exposure of the thiol solution to air.
-
Side Reactions: At pH values above 8, primary amines (like the N-terminus or lysine side chains) can react with maleimides, although at a much slower rate than thiols. [7]Maintaining the pH at or below 7.5 minimizes this side reaction. With N-terminal cysteines, thiazine rearrangement can occur, which is a consideration for peptide design. [8]
Conclusion
The use of 3,3-difluorocycloheptane-1-thiol for peptide modification offers a promising strategy to enhance the therapeutic properties of peptide-based drugs. The gem-difluoro group and the cyclic scaffold can synergistically improve metabolic stability, conformational rigidity, and cell permeability. The thiol-maleimide conjugation provides a robust and selective method for attaching this novel moiety to peptides under biocompatible conditions. The protocols and considerations outlined in this guide are intended to provide researchers with a solid foundation for exploring the potential of this and similar modifications in their drug discovery and development efforts.
References
-
Bochen, K., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]
-
LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. LifeTein. Available at: [Link]
-
Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at: [Link]
-
Kwon, D., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
-
Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis. Available at: [Link]
-
Dextrano, B., et al. (n.d.). Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. PMC. Available at: [Link]
-
Forde, E., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]
-
Witek, J., et al. (n.d.). Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. Available at: [Link]
-
Holovach, S., et al. (2021). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. Chemistry Europe. Available at: [Link]
-
Xu, R., et al. (2025). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. Available at: [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – An Asian Journal. Available at: [Link]
-
Funasaka, S., & Itoh, T. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. PubMed. Available at: [Link]
-
Bal, K., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. PMC. Available at: [Link]
-
Norris, J. (2019). Synthesis of thiols. YouTube. Available at: [Link]
-
Snow, A. W., & Foos, E. E. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]
-
LibreTexts Chemistry. (2023). Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]
-
Chernykh, A. V., et al. (2021). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry. Available at: [Link]
-
Dolbier, W. R. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 .... Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
Application Note: Nucleophilic Substitution with 3,3-Difluorocycloheptane-1-thiol
Executive Summary
This guide details the operational protocols for utilizing 3,3-difluorocycloheptane-1-thiol (DFCHT) as a nucleophilic building block in medicinal chemistry.[1] While fluorinated cycloalkanes are established bioisosteres, the seven-membered cycloheptane ring offers unique IP space and conformational properties distinct from its cyclopentyl and cyclohexyl analogs.[1]
The presence of the gem-difluoro group at the C3 position introduces a dipole moment that modulates the acidity (pKa) of the C1-thiol and restricts the conformational flexibility of the cycloheptane ring. This application note focuses on two primary reaction classes: SNAr (Nucleophilic Aromatic Substitution) for heteroaryl coupling and SN2 (Bimolecular Nucleophilic Substitution) for alkyl linker installation.[1]
Molecule Profile & Reactivity
Compound: 3,3-difluorocycloheptane-1-thiol
Role: Nucleophile (Thiolate precursor)
Key Feature:
Structural Causality
Unlike
-
Acidity: The thiol pKa is estimated at ~9.8–10.2 (slightly more acidic than cycloheptanethiol, pKa ~10.5). This allows thiolate generation with milder carbonate bases, avoiding the need for harsh hydrides.
-
Conformation: The gem-difluoro group prefers specific ring puckering to minimize transannular dipole repulsion.[1] This often locks the C1-substituent (thiol) into a pseudo-equatorial position, enhancing steric accessibility for nucleophilic attack.[1]
Quantitative Properties Table
| Property | Value / Description | Impact on Protocol |
| Nucleophilicity (N) | High (Soft Nucleophile) | Excellent for SN2; requires degassed solvents to prevent disulfide dimerization.[1] |
| pKa (-SH) | ~10.0 (Est.)[1] | Cs₂CO₃ is sufficient for activation; NaH is optional.[1] |
| Lipophilicity (LogP) | ~2.5 (Est.)[1] | Requires mid-polarity solvents (DMF, MeCN) for solubility. |
| Stability | Moderate | Prone to oxidative dimerization (disulfide formation) in air.[1] |
Experimental Protocols
Protocol A: SNAr Heteroarylation (Kinase Inhibitor Synthesis)
This protocol describes the coupling of DFCHT with an electron-deficient heteroaryl chloride (e.g., 4-chloropyridine or 2-chloropyrimidine).[1]
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[2] The modest acidity of DFCHT allows the use of Cesium Carbonate (Cs₂CO₃) , which utilizes the "Cesium Effect" (solubility and weak coordination) to enhance the reactivity of the thiolate anion in aprotic solvents.
Materials
-
Nucleophile: 3,3-difluorocycloheptane-1-thiol (1.0 equiv)[1]
-
Electrophile: Heteroaryl Chloride (1.0–1.1 equiv)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic)[1]
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial and cool under argon.
-
Solvation: Dissolve the heteroaryl chloride in anhydrous DMF.
-
Activation: Add Cs₂CO₃ to the vial.
-
Addition: Add DFCHT via syringe. Note: If DFCHT is a solid/oil, dissolve in minimal DMF first.
-
Reaction: Stir at 60 °C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the thiol (often invisible in UV, track electrophile consumption) and appearance of the product mass.
-
-
Workup (Self-Validating):
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: SN2 Alkylation (Linker Installation)
Used for attaching alkyl chains or linkers.[1]
Mechanistic Insight: SN2 reactions with thiols are rapid.[1] The primary risk is over-alkylation (sulfonium salt formation) or elimination of the alkyl halide if the base is too strong. We use DIPEA (Hünig's Base) in MeCN, a milder system that prevents E2 elimination side reactions.
Step-by-Step Procedure
-
Dissolution: Dissolve DFCHT (1.0 equiv) and Alkyl Bromide/Iodide (1.1 equiv) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add DIPEA (1.5 equiv) dropwise at 0 °C.
-
Warming: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add 1M HCl (aq) to neutralize the amine and protonate any unreacted thiolate (stopping the reaction).
-
Extraction: Extract with DCM.
Visualization & Logic
Reaction Decision Workflow
The following diagram illustrates the decision logic for optimizing reaction conditions based on the electrophile type.
Caption: Decision tree for selecting reaction conditions (S_NAr vs S_N2) and managing oxidative byproducts.
Troubleshooting & Critical Parameters
The "Disulfide Trap"
Thiols, particularly those on hydrophobic rings like cycloheptane, are prone to oxidative dimerization to form disulfides (R-S-S-R).
-
Symptom: Mass spectrum shows [2M-2] peak; 50% yield loss.[1]
-
Solution: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT (10 mol%) to the reaction mixture if dimerization is observed.[1] TCEP is compatible with SNAr conditions and will reduce the disulfide back to the active thiol in situ.
19F NMR Validation
The 3,3-difluoro group is a built-in NMR handle.[1]
-
Starting Material: Distinct multiplet around -80 to -100 ppm (depending on referencing).
-
Product: Upon S-functionalization, the ring conformation shifts slightly, often causing a measurable chemical shift change (Δδ ~0.5–2.0 ppm) in the 19F signal, confirming covalent attachment even if 1H NMR is crowded.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Lin, J. B., et al. (2019). Thiol-ene "Click" Reactions and Their Applications in Materials Science. Chemistry – A European Journal.[1] Link[1]
-
Carone, K., et al. (2020). Conformational Analysis of Gem-Difluorocycloalkanes. The Journal of Organic Chemistry. Link[1]
-
Lal, G. S., et al. (1999).[4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. The Journal of Organic Chemistry. Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Note: Integrating 3,3-Difluorocycloheptane-1-Thiol into Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the integration of 3,3-difluorocycloheptane-1-thiol into covalent fragment screening workflows. While traditional FBDD often relies on flat, aromatic scaffolds, this molecule represents a strategic entry into "escaping flatland" via an
Chemical Rationale: Why This Scaffold?
Escaping Flatland with Fluorinated Cycloheptanes
The 3,3-difluorocycloheptane-1-thiol scaffold offers three distinct advantages over standard fragment libraries:
-
Dimensionality (
): Unlike benzene-heavy libraries, the cycloheptane ring introduces defined 3D curvature. Seven-membered rings are historically underrepresented in patent literature, offering novel IP space. -
The Fluorine Effect: The gem-difluoro group at the C3 position is not merely a metabolic blocker. Through the stereoelectronic gauche effect , the C–F bonds influence the ring pucker, locking the cycloheptane into specific low-energy conformations that rigidify the otherwise flexible ring. This reduces the entropic penalty upon protein binding.[1]
-
Lipophilicity Modulation: The fluorine atoms modulate the pKa of the ring protons and lower the logP compared to the parent cycloheptane, improving water solubility—a critical factor for high-concentration fragment screening.
The Thiol "Warhead"
In this context, the thiol is not the final drug warhead. It is a "tethering" handle used to reversibly probe the protein surface for cysteine residues (native or engineered). Once a hit is validated, the thiol is typically replaced by non-covalent interactions or alternative covalent warheads (e.g., acrylamides) in the lead optimization phase.
Methodology: The Tethering Principle
The core screening methodology applied here is Disulfide Tethering .[2] This is a thermodynamic screening method that selects fragments based on their affinity for a specific site on the target protein.
Mechanism of Action
The screen is performed under reducing conditions. A thermodynamic equilibrium is established between the protein (containing a target Cysteine), the fragment library (disulfides or thiols), and a reducing agent (typically
-
No Affinity: The reducing agent dominates; the protein remains reduced.
-
High Affinity: If the 3,3-difluorocycloheptane moiety binds to a pocket adjacent to the cysteine, the local concentration increases, shifting the equilibrium toward the formation of a mixed disulfide (Protein-S-S-Fragment).
Visualizing the Mechanism
Figure 1: The thermodynamic equilibrium of Disulfide Tethering. The stability of the Protein-Fragment complex depends on the affinity of the fragment core for the protein surface.
Experimental Protocol
Reagent Preparation
Safety Note: Thiols and disulfides are potent sensitizers. Handle 3,3-difluorocycloheptane-1-thiol in a fume hood.
-
Fragment Stock: Dissolve 3,3-difluorocycloheptane-1-thiol in DMSO to 100 mM.
-
Note: If the library is stored as free thiols, they must be capped or screened in the presence of an oxidizing partner (e.g., cystamine) to allow disulfide exchange.
-
-
Protein Buffer: 20 mM Tris-HCl (pH 7.4 - 8.0), 100 mM NaCl. Avoid phosphate buffers if downstream crystallography is planned.
-
Critical: The pH must be
7.4 to ensure the thiolate anion is accessible for exchange.
-
Screening Workflow (LC-MS)
This protocol utilizes Intact Protein Mass Spectrometry to detect the mass shift (+166 Da for the 3,3-difluorocycloheptane-1-thio adduct) relative to the apo protein.
Step 1: Reaction Assembly In a 384-well polypropylene plate, combine:
-
Protein: 5 µM final concentration.
-
Fragment: 200 µM final (40-fold excess).
-
Reducing Agent (
ME): 250 µM final.-
Rationale: This specific concentration of
ME acts as a "competitor." Only fragments with sufficient affinity will overcome the reduction potential of the buffer.
-
Step 2: Equilibration
-
Seal plate and incubate at Room Temperature for 1–3 hours.
-
Tip: Do not exceed 4 hours as protein stability may degrade.
Step 3: Quenching (Optional but Recommended)
-
Acidify with Formic Acid (0.5% final) to lock the disulfide exchange state prior to injection.
Step 4: LC-MS Acquisition
-
Column: C4 or C8 reverse-phase column (e.g., Waters BEH C4).
-
Gradient: Rapid desalting gradient (5% to 90% Acetonitrile + 0.1% Formic Acid) over 2 minutes.
-
MS Mode: ESI-TOF (Time of Flight) for accurate mass deconvolution.
Workflow Diagram
Figure 2: End-to-end workflow for screening thiol fragments via Intact Protein LC-MS.
Data Analysis & Interpretation
Calculating Percent Bound
For each well, deconvolute the raw mass spectrum. Calculate the occupancy of the 3,3-difluorocycloheptane fragment:
The DR50 Metric (Dose-Response)
To distinguish specific binders from non-specific hydrophobic aggregators, perform a
-
Keep Protein (5 µM) and Fragment (200 µM) constant.
-
Vary
ME concentration: 0.1 mM to 10 mM. -
Result: A true binder will resist reduction at higher
ME concentrations. The concentration of ME required to reduce binding by 50% is the DR50 .
| Compound ID | % Bound (250 µM | DR50 (mM) | Classification |
| 3,3-difluoro-C7-thiol | 85% | 4.5 | Strong Hit |
| Control Fragment A | 15% | < 0.5 | Non-binder |
| Control Fragment B | 90% | 0.8 | Non-specific / Reactive |
Structural Biology Considerations
Once the 3,3-difluorocycloheptane-1-thiol is identified as a hit, obtaining an X-ray co-crystal structure is priority #1 to guide optimization.
-
Soaking Protocol:
-
Grow apo crystals of the protein (with the target Cys available).
-
Soak with 1–5 mM fragment + 0.5 mM
ME for 2–24 hours. -
Note: The gem-difluoro group is electron-rich. In high-resolution maps (< 2.0 Å), look for the characteristic electron density shape of the
group to confirm orientation.
-
-
Refinement:
-
The C–F bond length is approx 1.35 Å.
-
Ensure the "chair" or "twist-boat" conformation of the cycloheptane ring fits the density; the fluorine atoms often occupy equatorial positions to minimize steric clash, though this depends on the protein pocket.
-
References
-
Erlanson, D. A., et al. (2000). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 97(17), 9367-9372. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Resnick, E., et al. (2019). "Rapid covalent-fragment screening by intact protein mass spectrometry." Journal of the American Chemical Society, 141(22), 8864–8869. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Fluorinated Thiols
Welcome to the technical support center for the purification of volatile fluorinated thiols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these highly reactive and volatile compounds. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods for your specific molecules. We will explore the causality behind experimental choices, ensuring each step is part of a self-validating and robust purification strategy.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common problems encountered during the purification of volatile fluorinated thiols.
Q1: What are the fundamental challenges in purifying volatile fluorinated thiols?
A1: The purification of these compounds is uniquely challenging due to a combination of three core properties:
-
High Volatility: The low boiling points of these molecules mean a significant risk of sample loss during handling, solvent removal, and even storage.
-
Thiol Group Reactivity: The sulfhydryl (-SH) group is highly susceptible to oxidation, which readily forms disulfide impurities.[1] It can also chelate with trace metal ions, leading to contamination and potential catalytic degradation.[2]
-
Fluorine Atom Influence: The presence of fluorine atoms alters the molecule's polarity, boiling point, and intermolecular interactions, often leading to the formation of azeotropes with common solvents, which complicates purification by distillation.[3][4]
These factors necessitate specialized handling techniques, an inert atmosphere, and carefully selected purification methods to ensure high purity and yield.
Q2: My purified thiol looks clean by NMR, but after a day it becomes cloudy and new peaks appear in the GC-MS. What is happening?
A2: This is a classic and highly common issue caused by the oxidation of your thiol to form a disulfide.[1] Upon exposure to atmospheric oxygen, two thiol molecules can couple to form a disulfide bond (R-S-S-R).
Disulfides have different physical properties (boiling point, polarity) and will appear as new, less volatile impurities in your analysis. This process can be slow, which is why the sample may initially appear pure.
Q3: How can I remove disulfide impurities or prevent their formation in the first place?
A3: Preventing disulfide formation is always the best strategy. If it has already occurred, you can often reverse it.
Prevention: The most effective preventative measure is to rigorously exclude air from all stages of your process.[1]
-
Degas Solvents: Before use, sparge all solvents (for reactions, extractions, and chromatography) with an inert gas like nitrogen or argon for at least 15-30 minutes.
-
Work Under Inert Atmosphere: Conduct all transfers, reactions, and purifications under a positive pressure of nitrogen or argon using Schlenk line or glovebox techniques.[5]
Reversal (Reduction of Disulfides): If disulfides have formed, they can be chemically reduced back to the free thiol using a reducing agent.
| Reducing Agent | Pros | Cons | Typical Use |
| Dithiothreitol (DTT) | Effective, well-established. | Has a strong thiol odor itself; can interfere with some downstream applications. | Aqueous or organic solutions. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless, more stable, effective over a wider pH range.[1] | More expensive. | Preferred for many applications due to stability and lack of odor. |
Q4: My synthesis involved a metal catalyst (e.g., Pd, Cu), and I suspect it's contaminating my product. How can I remove it?
A4: Thiol-metal interactions are strong, making trace metal removal crucial. The most effective method is to use a metal scavenger resin . These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for various metals.[2][6]
Thiol-functionalized silica gels are particularly effective for scavenging metals like Pd, Pt, Cu, Hg, Ag, and Pb.[2][7] The process involves stirring your crude product (dissolved in a suitable solvent) with the scavenger resin, followed by simple filtration to remove the resin and the bound metal.
Part 2: Method-Specific Purification Guides & Protocols
This section provides detailed guidance on specific purification techniques, including when to use them and step-by-step protocols.
Q5: When is distillation the right choice for my volatile fluorinated thiol?
A5: Distillation is ideal when there is a significant difference in boiling points between your desired thiol and the impurities.
-
Simple Distillation: Use for removing non-volatile impurities (e.g., salts, catalyst residues, high-boiling-point solvents).
-
Fractional Distillation: Necessary for separating your thiol from impurities with closely-related boiling points (e.g., isomers, starting materials, or other volatile byproducts).
-
Azeotropic Distillation: This is an advanced technique crucial for fluorinated compounds.[3] It is used when your thiol forms an azeotrope (a constant-boiling mixture) with an impurity or a solvent, making separation by conventional distillation impossible. An "entraining agent" is added to form a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away.[3][8]
Protocol 1: General Fractional Distillation Under Inert Atmosphere
This protocol provides a framework for the fractional distillation of volatile, air-sensitive compounds.
-
System Setup:
-
Assemble a fractional distillation apparatus (distilling flask, Vigreux column, condenser, and receiving flask) in a fume hood. Ensure all glassware is oven-dried to remove moisture.
-
Use a short-path distillation head for very volatile or small-scale purifications to minimize sample loss.
-
Connect the apparatus to a Schlenk line to maintain an inert atmosphere of nitrogen or argon throughout the distillation.
-
-
Sample Preparation:
-
Charge the distilling flask with the crude thiol and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin gentle heating and stirring.
-
Carefully monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun).
-
Collect the desired product fraction over its expected boiling range in a pre-weighed receiving flask cooled in an ice bath to minimize vapor loss.
-
-
Shutdown and Storage:
-
Once the desired fraction is collected, stop heating and allow the system to cool to room temperature under the inert atmosphere.
-
Break the vacuum (if used) with the inert gas.
-
Immediately cap the receiving flask, seal it with parafilm, and store it in a freezer (-20°C or below) under an inert atmosphere.
-
Q6: I need to perform column chromatography. How do I prevent my thiol from oxidizing on the silica or alumina?
A6: Column chromatography of thiols is challenging because the high surface area of the stationary phase can promote oxidation.[5] Success depends on meticulous exclusion of oxygen.
Key Optimization Steps:
-
Deoxygenate Solvents: Bubble nitrogen or argon through your eluent for at least 30 minutes before use. Keep the solvent reservoir under a positive pressure of inert gas during the entire run.[5]
-
Use a Closed System: Use a flash chromatography system or adapt your glass column with Swagelok fittings to maintain a positive pressure of inert gas from top to bottom.
-
Work Quickly: Do not let fractions sit open to the air. Cap them immediately after collection. Combine and evaporate desired fractions as soon as possible.
-
Consider a Protecting Group: For extremely sensitive thiols, consider protecting the -SH group (e.g., as a thioacetate), performing the chromatography, and then deprotecting the pure compound in a final step.[5]
Q7: Is there a highly selective method for isolating my thiol from a very complex organic mixture?
A7: Yes. For challenging separations, particularly from complex matrices like natural product extracts, a highly selective method involves covalent chromatography using an organomercury reagent.[9][10] This method is based on the specific and reversible binding of thiols to p-hydroxymercuribenzoate (p-HMB).
Protocol 2: Selective Thiol Extraction via Covalent Chromatography
This protocol is adapted from methodologies used in flavor and fragrance analysis and is highly effective for trace-level purification.[9][10]
-
Initial Extraction:
-
Dissolve your crude mixture in an organic solvent like dichloromethane (DCM).
-
-
Selective Binding:
-
Extract the DCM solution with an aqueous solution of p-hydroxymercuribenzoate (p-HMB). The thiol will selectively react with the p-HMB and move into the aqueous phase, leaving non-thiol impurities behind in the organic layer.
-
-
Immobilization and Wash:
-
Load the aqueous p-HMB-thiol complex onto a basic anion exchange column (e.g., Dowex 1X2-100).[9] The complex will immobilize on the resin.
-
Thoroughly wash the column with buffers and water to remove any non-specifically bound impurities.
-
-
Release of Pure Thiol:
-
To release your purified thiol, elute the column with an aqueous solution containing a large excess of a different, simple thiol, such as L-cysteine.[10] The cysteine will displace your target thiol from the p-HMB.
-
-
Final Extraction and Analysis:
-
Extract the aqueous eluate (now containing your pure thiol) with a clean organic solvent (e.g., DCM).
-
Carefully concentrate the organic extract under a stream of nitrogen. This final solution contains your highly purified volatile fluorinated thiol.
-
Part 3: Safety, Handling, and Storage
Q8: What are the most critical safety procedures for working with these compounds?
A8: Safety is paramount due to the volatility, potential toxicity, and extremely malodorous nature of thiols.[11][12]
-
Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.[11]
-
Vapor Trapping: Never vent a rotary evaporator or vacuum pump directly into the fume hood. Vapors must be passed through a trap. A cold trap (dry ice/acetone) or a chemical trap containing bleach solution can be used to capture or oxidize the thiol vapors.[11]
-
Decontamination: All glassware, syringes, and disposable materials (gloves, paper towels) that come into contact with the thiol should be decontaminated before removal from the fume hood. Submerge them in a bleach solution for at least one hour (or overnight) to oxidize the residual thiol.[11]
-
Spill Response: Have a spill kit ready. Small spills can be absorbed with vermiculite or sand. All cleanup materials must be treated as hazardous waste.[11]
Q9: How should I properly store my purified volatile fluorinated thiol to maintain its integrity?
A9: Proper storage is critical to prevent degradation and sample loss.
-
Container: Use a vial with a PTFE-lined cap to prevent reaction with the seal.
-
Atmosphere: Displace the air in the vial with an inert gas (argon or nitrogen) before sealing.
-
Temperature: Store in a freezer, preferably at -80°C, but at least at -20°C. Low temperatures slow down both oxidation rates and sample loss through evaporation.
-
Seal: For long-term storage, wrap the cap and neck of the vial with Parafilm as an extra barrier against air ingress.
By understanding the inherent chemical properties of volatile fluorinated thiols and implementing these specialized purification and handling strategies, you can consistently achieve high purity and preserve the integrity of your valuable compounds.
References
-
Sorbent Technologies, Inc. (2022). Thiol (SH) Silica Gel | Sorbent Technologies, Inc. [Online] Available at: [Link]
-
Tominaga, T., et al. (1998). Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera. Journal of Agricultural and Food Chemistry. [Online] Available at: [Link]
-
Kruszynski, M., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. [Online] Available at: [Link]
-
Biotage. Metal scavengers for organic purification. [Online] Available at: [Link]
-
Biotage. ISOLUTE® Si-Thiol | Metal scavenger. [Online] Available at: [Link]
-
Herbst, S., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules. [Online] Available at: [Link]
-
MACH Engineering. H2S Scrubbers & Scavengers. [Online] Available at: [Link]
-
Jeffery, D.W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. OUCI. [Online] Available at: [Link]
- Gee, A.D., et al. (2015). Azeotropic drying free [18F]FDG synthesis and its application to a lab-on-chip platform. Journal of Labelled Compounds and Radiopharmaceuticals.
- Kwasnik, H. (1969). Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. U.S. Patent 3,449,218.
- R.L. Rouseff, K.R. Cadwallader. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ACS Symposium Series.
-
Delgado-Alarcón, D., et al. (2022). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe. MDPI. [Online] Available at: [Link]
-
FQE Chemicals. (2017). Hydrogen Sulfide Scavenger Technology for Decontamination. [Online] Available at: [Link]
-
Manzer, L.E. (1990). Azeotropes of HF and process for the separation of HF via azeotropic distillation. [Online] Available at: [Link]
-
Nappa, M.J., & Sievert, A.C. (2021). AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF. European Patent Office. [Online] Available at: [Link]
- Singh, R.R., et al. (2006). Azeotropic compositions comprising fluorinated compounds for cleaning applications. Google Patents.
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University College London. (2020). Thiols | Safety Services. [Online] Available at: [Link]
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Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? [Online] Available at: [Link]
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Darriet, P., et al. (1995). Development of a method for analyzing the volatile thiols involved in the characteristic aroma of wines made from vitis vinifera. SciSpace. [Online] Available at: [Link]
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minimizing oxidation during storage of 3,3-difluorocycloheptane-1-thiol
Welcome to the technical support center for 3,3-difluorocycloheptane-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing oxidation during the storage of this compound. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity and reactivity of your material for successful experimental outcomes.
Introduction: The Challenge of Thiol Stability
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group is highly susceptible to oxidation, primarily leading to the formation of a disulfide bond (S-S) between two thiol molecules. This dimerization results in a loss of the desired reactivity of the thiol, potentially compromising your experiments. The oxidation of 3,3-difluorocycloheptane-1-thiol is a critical factor to control for maintaining its purity and performance.
The presence of geminal fluorine atoms at the 3-position of the cycloheptane ring can influence the electronic properties of the thiol group, but the fundamental susceptibility to oxidation remains. This guide provides a comprehensive approach to mitigate this degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3,3-difluorocycloheptane-1-thiol during storage?
A1: The primary degradation pathway for 3,3-difluorocycloheptane-1-thiol, like other thiols, is oxidation of the sulfhydryl (-SH) group.[1][2][3] This process is primarily driven by the presence of atmospheric oxygen and leads to the formation of the corresponding disulfide, bis(3,3-difluorocycloheptyl) disulfide. This reaction can be accelerated by several factors, including exposure to light, elevated temperatures, the presence of trace metal ions, and alkaline pH conditions.[1][4]
Q2: What are the visible signs of oxidation in my 3,3-difluorocycloheptane-1-thiol sample?
A2: While 3,3-difluorocycloheptane-1-thiol is expected to be a clear liquid, its oxidation to the disulfide may lead to a change in its physical appearance. You might observe the sample becoming cloudy or the formation of a precipitate.[1][5] A subtle change in the characteristic odor of the thiol may also indicate degradation. However, for an accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify the disulfide impurity.[1]
Q3: What are the ideal storage conditions to minimize the oxidation of 3,3-difluorocycloheptane-1-thiol?
A3: To minimize oxidation, 3,3-difluorocycloheptane-1-thiol should be stored in a cool, dark, and dry place.[1][6] The container should be tightly sealed to prevent the ingress of air and moisture. For optimal long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1][6][7][8][9]
Q4: How does temperature affect the stability of 3,3-difluorocycloheptane-1-thiol?
A4: Lowering the storage temperature is a critical factor in preserving the stability of thiols.[2] Reduced temperatures slow down the kinetics of the oxidation reaction.[2] Studies on other thiols have shown that storage at -20°C or even -80°C significantly prolongs their shelf-life compared to refrigeration or room temperature storage.[10] Therefore, for long-term storage of 3,3-difluorocycloheptane-1-thiol, sub-zero temperatures are highly recommended.
Q5: Can I use antioxidants to prevent the oxidation of 3,3-difluorocycloheptane-1-thiol?
A5: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of thiols.[1] Antioxidants can act as radical scavengers or reducing agents, thereby protecting the thiol group.[1][11] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your downstream applications. It is also important to optimize the concentration of the antioxidant.[12]
Q6: How does pH influence the stability of thiol solutions?
A6: The pH of a solution significantly impacts the stability of thiols.[4][13] Under alkaline (basic) conditions, the thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻).[4][14] This thiolate anion is more nucleophilic and much more susceptible to oxidation than the protonated thiol.[4][14] Therefore, if you are preparing solutions of 3,3-difluorocycloheptane-1-thiol, maintaining a slightly acidic pH (typically below 6.5) will favor the more stable protonated form and slow down oxidation.[4][15][16]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in the liquid | Oxidation to the less soluble disulfide. | Confirm the presence of the disulfide using an appropriate analytical technique (GC-MS, HPLC, or NMR). If confirmed, the product has degraded. For future storage, strictly follow the recommended inert atmosphere and low-temperature protocols. |
| Loss of reactivity in experiments | Oxidation of the thiol group, leading to a lower concentration of the active compound. | Quantify the thiol content using a method like Ellman's test or by a quantitative analytical technique. If the thiol concentration is low, the material has likely oxidized. |
| Inconsistent experimental results | Partial oxidation of the thiol, leading to batch-to-batch variability. | Always handle the compound under an inert atmosphere, even for short periods of weighing and dispensing. Use freshly opened vials whenever possible. |
The Mechanism of Thiol Oxidation
The oxidation of thiols to disulfides is a common and often unavoidable reaction in the presence of an oxidant, with molecular oxygen being the most prevalent. The process can be simplified into the following steps:
Caption: Factors influencing thiol oxidation and corresponding mitigation strategies.
Concluding Remarks
The stability of 3,3-difluorocycloheptane-1-thiol is paramount for obtaining reliable and reproducible experimental results. By implementing the strategies outlined in this guide—namely, the exclusion of oxygen through inert gas blanketing, low-temperature storage, and control of solution pH—researchers can significantly minimize oxidative degradation. For any further technical inquiries, please do not hesitate to contact our support team.
References
-
Air Liquide Singapore. (n.d.). Inerting, Blanketing and Purging. Retrieved from [Link]
-
GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]
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Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Chemical Research in Toxicology, 15(11), 1377-1386. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, October 29). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Retrieved from [Link]
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Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
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Latorre, A., De la Fuente, J. M., & Grazu, V. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(29), 8035-8043. Retrieved from [Link]
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Latorre, A., de la Fuente, J. M., & Grazu, V. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. ResearchGate. Retrieved from [Link]
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Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]
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Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, May 12). 9.4: Oxidation of Thiols. Retrieved from [Link]
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Kose, E., & Yazar, S. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed, 2(1), 1-4. Retrieved from [Link]
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Latorre, A., De la Fuente, J. M., & Grazu, V. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. BOA. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Latorre, A., De la Fuente, J. M., & Grazu, V. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Semantic Scholar. Retrieved from [Link]
-
Kim, J., & Lee, J. (2017). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Antioxidants, 6(4), 83. Retrieved from [Link]
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Lund, M. N., Heinonen, M., & Skibsted, L. H. (2014). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. Journal of Agricultural and Food Chemistry, 62(47), 11554-11562. Retrieved from [Link]
-
Protheragen. (n.d.). Chelating Agents. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2023, October 1). Types of Chelating Agents, Limitations and Utility. Retrieved from [Link]
-
Lodge, J. K., Traber, M. G., & Packer, L. (1998). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Free Radical Biology and Medicine, 25(3), 287-297. Retrieved from [Link]
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Mishan, M. A., & Andersen, L. B. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 126-136. Retrieved from [Link]
-
Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiol-based antioxidants. Retrieved from [Link]
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AOCS. (2022, August 10). Metal Chelators as Antioxidants. Retrieved from [Link]
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UNPChemicals. (2025, January 10). Chelating effect of metal deactivators. Retrieved from [Link]
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Wang, Y., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 189. Retrieved from [Link]
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Mishan, M. A., & Andersen, L. B. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 126-136. Retrieved from [Link]
-
Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]
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University College London. (2020, June 23). Thiols. Retrieved from [Link]
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University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Retrieved from [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoropropane-1-thiol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluorocyclohexane-1-thiol. Retrieved from [Link]
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Technical Support Center: Troubleshooting Nucleophilic Attack Hindrance in Fluorinated Scaffolds
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in synthetic organic chemistry: driving nucleophilic attacks on highly fluorinated scaffolds.
Fluorine’s unique dual nature—exerting strong inductive electron withdrawal (-I) while simultaneously donating electron density via resonance (+M)—creates a complex stereoelectronic environment. When compounded by the severe steric bulk of polyfluorinated groups (like -CF
Diagnostic Workflow for Hindered Scaffolds
Before altering your reaction conditions, it is critical to diagnose whether your failure stems from steric shielding, electronic repulsion, or an insurmountable activation barrier. Use the logic tree below to isolate the root cause of your reaction failure.
Diagnostic logic tree for troubleshooting hindered nucleophilic attacks in fluorinated scaffolds.
Frequently Asked Questions (FAQs)
Q1: I am attempting an S
Q2: My nucleophilic aromatic substitution (S
Q3: The reaction mixture turned deep crimson upon adding the nucleophile, but TLC shows no product formation after 24 hours. What is happening? A3: The vivid color change (often deep red or crimson) is a classic visual indicator that the nucleophile has successfully attacked the ring and formed the stable Meisenheimer complex[4]. The failure to form the final product indicates that the reaction is stalled at the elimination step. This often occurs when the leaving group trajectory is sterically blocked, or the reaction lacks the thermal energy required to break the C-F bond[4]. Actionable Insight: If the Meisenheimer complex is forming but not resolving, gradually increase the reaction temperature (e.g., move to reflux) to overcome the activation barrier for the elimination step[4].
Q4: I am trying to substitute an unactivated fluoroarene, but the reaction requires extreme heating (>130 °C) and leads to decomposition. What are milder alternatives?
A4: Unactivated fluoroarenes lack the necessary EWGs to stabilize the formal negative charge of the Meisenheimer intermediate, leading to a prohibitively high activation barrier for standard 2-electron S
Quantitative Data: Steric & Electronic Parameters
To rationally design your troubleshooting approach, you must quantify the exact forces hindering your nucleophile. The table below summarizes the critical parameters of fluorinated substituents compared to standard functional groups.
| Parameter | -CH | -CF | -F | Impact on Nucleophilic Attack |
| Steric A-Value (kcal/mol) | 1.70 | 2.10 | 0.15 | Bulky -CF |
| Hammett Constant ( | -0.17 | 0.54 | 0.06 | -CF |
| Electronegativity (Pauling) | 2.55 (C) | 3.98 (F) | 3.98 | Dense lone pairs on fluorine induce severe dipole-dipole repulsion against incoming electron-rich nucleophiles. |
| Leaving Group Ability | Poor | Poor | Excellent | Fluorine is an excellent nucleofuge in S |
Mechanistic Pathways: Bypassing Hindrance
When traditional S
Comparison of traditional SNAr vs. photoredox-catalyzed nucleophilic defluorination pathways.
Validated Troubleshooting Protocols
Do not rely on generic procedures when handling hindered fluorinated scaffolds. The following protocols are engineered as self-validating systems to ensure reproducibility.
Protocol A: Photoredox-Catalyzed Nucleophilic Defluorination of Unactivated Fluoroarenes
Use this protocol when your substrate lacks the EWGs necessary to stabilize a Meisenheimer complex, resulting in a stalled reaction.
-
Reaction Setup: To an oven-dried, 10 mL vial equipped with a magnetic stir bar, add the unactivated fluoroarene (1.0 equiv), the nucleophile (e.g., an azole or primary amine, 1.5 equiv), and the organic photocatalyst (e.g., a xanthylium salt, 5 mol%)[5].
-
Atmosphere Exchange: Seal the vial with a PTFE septum. Evacuate and backfill the vial with dry nitrogen or argon three times to remove oxygen, which quenches radical intermediates.
-
Solvent Addition: Inject anhydrous, degassed solvent (e.g., acetonitrile) to achieve a 0.1 M concentration.
-
Irradiation & Temperature Control: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature. Maintain vigorous stirring. The use of light bypasses the need for harsh thermal activation[5].
-
Self-Validation (Monitoring): Monitor the reaction progress strictly via
F NMR spectroscopy. The disappearance of the starting material's specific fluorine resonance and the appearance of the defluorinated product confirm the progression of the single-electron transfer (SET) pathway[5]. -
Workup: Quench the reaction by exposing it to ambient air. Filter the mixture through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Anhydrous TMAF-Mediated S Ar for Sterically Hindered Systems
Use this protocol when utilizing fluoride as a nucleophile on highly congested scaffolds (e.g., 4-position of thiazoles). Standard alkali fluorides fail here due to poor solubility and hydration shells.
-
Reagent Preparation (Critical Step): Procure commercially available tetramethylammonium fluoride tetrahydrate (TMAF·4H
O). Rigorously dry it by azeotropic distillation with isopropyl alcohol, followed by distillation with dimethylformamide (DMF) at elevated temperatures (95−100 °C)[6]. -
Validation of Anhydrous State: Do not skip this step. Analyze the dried TMAF via Karl Fischer titration. The water content must be <0.2 wt%. Even trace water creates a hydration shell around the fluoride ion, drastically reducing its nucleophilicity and forcing the need for higher temperatures[6].
-
Reaction Execution: In a strictly inert atmosphere, add the sterically hindered chloroarene or fluoroarene substrate to the anhydrous TMAF solution in DMF.
-
Heating and Monitoring: Heat the mixture to 95−100 °C. Monitor the conversion via HPLC or GC-MS. The use of this highly soluble, "naked" fluoride source allows for nucleophilic attack even in sterically congested environments[6].
-
Workup: Cool the reaction to room temperature, dilute with a non-polar organic solvent (e.g., ethyl acetate), and wash extensively with water (at least 3 times) to remove the highly water-soluble TMAF salts. Dry the organic layer over anhydrous Na
SO and concentrate[3].
References
-
BenchChem, "Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorination". 3
-
WuXi STA, "Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale". 6
-
PMC, "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis". 5
-
Chemistry Steps, "Nucleophilic Aromatic Substitution".2
-
Reddit (AskChemistry), "SNAr troubleshooting". 4
-
Basicmedical Key, "Nucleophilic Substitution, Addition, and Elimination Reactions". 1
Sources
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- 4. reddit.com [reddit.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
solubility enhancement of 3,3-difluorocycloheptane-1-thiol in aqueous media
Technical Support Center: Solubility & Handling Guide Subject: Solubility Enhancement of 3,3-Difluorocycloheptane-1-thiol in Aqueous Media Ticket ID: #SOL-F7-SH Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering solubility limits with 3,3-difluorocycloheptane-1-thiol due to the competing physicochemical forces of the lipophilic cycloheptane ring and the hydrophobic nature of the C-F bond, despite the polarity of the thiol group. This guide addresses the "Solubility-Stability Paradox" specific to fluorinated thiols: conditions that improve solubility (higher pH) often accelerate oxidative degradation (disulfide formation).
The following protocols are designed to solubilize this compound for biological assays (concentration range: 10 µM – 1 mM) while maintaining chemical integrity.
Part 1: Pre-Formulation Assessment (The "Why" & "How")
Q1: Why is this specific thiol so difficult to dissolve in water?
A: The insolubility stems from three structural factors:
-
Lipophilic Scaffold: The cycloheptane ring is highly lipophilic (LogP ~3.5–4.0 estimated).
-
The "Fluorine Effect": While fluorine is electronegative, the C-F bond has low polarizability and high hydrophobicity. Unlike a hydroxyl group (-OH), the gem-difluoro moiety (-CF₂-) does not act as a strong hydrogen bond acceptor in water, often behaving more like a "fatty" methylene group regarding solvation [1].[1]
-
Thiol Aggregation: Thiols (-SH) are poor hydrogen bond donors compared to alcohols, leading to weak interaction with bulk water.[1]
Q2: Should I just raise the pH to deprotonate the thiol?
A: Proceed with extreme caution. While converting the thiol (-SH) to a thiolate anion (-S⁻) drastically increases solubility, it creates a stability crisis.
-
Mechanism: The gem-difluoro group at position 3 exerts an inductive electron-withdrawing effect ($ -I $), likely lowering the pKa of the thiol from ~10.5 (typical alkyl thiol) to ~9.5–9.8.
-
Risk: Thiolates are highly nucleophilic and prone to rapid oxidation by dissolved oxygen to form disulfides (R-S-S-R), which are often less soluble and precipitate out.
Part 2: Solubilization Protocols (Step-by-Step)
Method A: The "Standard" Cosolvent Approach (For < 100 µM)
Best for: High-throughput screening, short-term assays.[1]
Protocol:
-
Stock Preparation: Dissolve the neat oil in anhydrous DMSO to a concentration of 10–50 mM .
-
Critical: Use a fresh DMSO bottle or store over molecular sieves to prevent water uptake.
-
-
Degassing: Degas your aqueous buffer (PBS or HEPES) by sonication or nitrogen sparging for 15 minutes before mixing.
-
Dilution: Slowly add the DMSO stock to the agitated buffer.
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though chemical solubility may require up to 5%.[1]
-
| Parameter | Specification |
| Max Solubility | ~50–100 µM (buffer dependent) |
| Stability Window | 2–4 hours |
| Precipitation Risk | High if >1% DMSO |
Method B: Cyclodextrin Complexation (For > 100 µM)
Best for: Animal studies, long-duration cell assays.
Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or buffer.[1] Filter sterilize (0.22 µm). -
Add the thiol (neat or from high-conc. DMSO stock) to the CD solution.
-
Vortex/Sonicate: Agitate for 30–60 minutes at room temperature. The solution should turn clear.
-
Equilibration: Allow to stand for 1 hour to ensure thermodynamic equilibrium of the inclusion complex.
Method C: Non-Ionic Surfactant Micelles
Best for: Very hydrophobic conditions where CDs fail. Use Tween 80 or PEG-PLA block copolymers to encapsulate the compound [2].
Protocol:
-
Dissolve thiol in a volatile solvent (e.g., Ethanol or Acetone) with Tween 80 (ratio 1:5 w/w).[1]
-
Evaporate the solvent under nitrogen to form a thin film.
-
Rehydrate the film with warm buffer (37°C) under vigorous stirring to form micelles.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct solubilization method based on your concentration requirements and assay tolerance.
Caption: Decision matrix for solubilizing lipophilic fluorinated thiols based on required concentration.
Part 4: Troubleshooting & Stability (The "Thiol Danger Zone")
Q3: My solution turned cloudy after 1 hour. What happened?
Diagnosis: This is likely Disulfide Precipitation .[1] The thiol oxidized to the disulfide dimer (R-S-S-R).[2] The dimer is essentially twice as large and twice as lipophilic (LogP doubles), rendering it insoluble in the aqueous buffer that barely held the monomer.
The Fix (The "Redox Shield"): You must include a reducing agent in your buffer if the assay permits.
-
TCEP (Tris(2-carboxyethyl)phosphine): Preferred.[1] Effective at neutral/acidic pH, odorless, and stable.[1] Use at 1.5x molar excess relative to the thiol.
-
DTT (Dithiothreitol): Effective but volatile and can interfere with some metal-based assays.[1]
Q4: Can I use ultrasonication to dissolve the solid?
A: Yes, but with inert gas. Ultrasonication generates local heat and cavitation, which can accelerate oxidation if oxygen is present.[1]
-
Correct Protocol: Purge the vial with Argon or Nitrogen during sonication. Keep the vial on ice to prevent heating, which lowers gas solubility but increases reaction rates.
References
-
Grygorenko, O. O., et al. (2022).[1][3] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. [1]
-
Sigma-Aldrich Technical Guides. "Solubility Enhancement of Hydrophobic Drugs: Micelle Formation."
-
Smolecule Technical Support. "Handling Protocols for Thiol-Containing Compounds."
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overcoming steric hindrance in 3,3-difluorocycloheptane-1-thiol conjugation
Technical Support Center: 3,3-Difluorocycloheptane-1-Thiol Conjugation
Topic: Overcoming Steric Hindrance & Conformational Locking in Fluorinated Cycloalkane Conjugation Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Status: Active Guide [v2.4]
Executive Summary: The Steric-Electronic Conundrum
The conjugation of 3,3-difluorocycloheptane-1-thiol presents a unique challenge distinct from standard alkyl thiols. Unlike rigid cyclohexane systems, the cycloheptane ring is conformationally flexible (pseudorotation). However, the introduction of a gem-difluoro group at C3 imposes a "conformational lock."
-
The Mechanism: The gauche effect and dipole minimization often force the ring into a distorted twist-chair conformation. This frequently places the C1-thiol into a pseudo-axial or "flagpole" position to minimize transannular strain with the C3-fluorines.
-
The Consequence: The thiol is sterically shielded by the ring's own methylene backbone, drastically reducing the effective collision frequency with electrophiles (e.g., maleimides, haloacetamides).
-
The Solution: Success requires a "Steric-Bypass" strategy—modulating solvent polarity and temperature to unlock the reactive conformer, coupled with precise pH control to leverage the fluorine-induced pKa shift.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing <10% conversion with standard maleimide conjugation protocols at RT."
Diagnosis: Conformational Shielding. At room temperature (RT), the population of the reactive "exposed" conformer is likely negligible. The 3,3-difluoro motif creates a high energy barrier for the ring flip required to expose the thiol.
Solution: The "Thermal Pulse" Method You must supply enough thermal energy to overcome the rotational barrier of the cycloheptane ring without degrading the maleimide.
-
Step 1: Switch solvent to a 50:50 mix of PBS (pH 6.5) and DMA (Dimethylacetamide) . The organic co-solvent disrupts the hydrophobic shielding around the fluorine/thiol interface.
-
Step 2: Increase reaction temperature to 37°C - 40°C .
-
Step 3: Use a smaller linker . If you are conjugating a large protein or payload directly, steric clash is inevitable. Use a heterobifunctional linker (e.g., SMCC or SPDP) to extend the "reach" of the thiol first.
Issue 2: "My reaction mixture turns turbid, and I detect disulfides instead of conjugates."
Diagnosis: Fluorine-Induced Lipophilicity & Oxidation. The gem-difluoro group increases the lipophilicity (LogP) of the ring, promoting aggregation in aqueous buffers. In these hydrophobic aggregates, thiols are brought into close proximity, accelerating oxidation to disulfides (R-S-S-R) faster than they can react with the electrophile.
Solution: Solubilization & reduction cycle.
-
Add Detergent/Solvent: Incorporate 0.05% Tween-20 or increase DMSO/DMA content to 20% to prevent micelle formation.
-
Continuous Reduction: Pre-treat the thiol with TCEP (tris(2-carboxyethyl)phosphine) . Unlike DTT, TCEP is stable in maleimide reactions (at pH < 7.0) and does not require removal. Use a 2:1 molar ratio of TCEP:Thiol.
Issue 3: "The reaction is slow, but raising pH to 8.0 causes maleimide hydrolysis."
Diagnosis: The pKa Misconception. Users often raise pH to increase thiolate nucleophilicity. However, the gamma-fluorine effect (inductive withdrawal) lowers the pKa of your thiol (likely ~8.2 vs. 10.5 for alkyl thiols).
-
Result: You already have sufficient thiolate concentration at pH 6.5–7.0 . Raising pH to 8.0 primarily catalyzes the hydrolysis of the maleimide ring (opening it to non-reactive maleamic acid) rather than helping the thiol.
Solution: Catalyst-Driven Conjugation.
-
Maintain pH 6.5.
-
Add a Nucleophilic Catalyst: Add 10 mM Aniline or p-phenylenediamine . These form a highly reactive Schiff base intermediate with the maleimide (or activate the electrophile), effectively pulling the reaction forward without requiring high pH.
Experimental Protocols
Protocol A: The "Steric-Bypass" Conjugation (Recommended)
Best for: 3,3-difluorocycloheptane-1-thiol + Maleimide-Linkers
Materials:
-
Thiol Stock: 10 mM in DMA.
-
Electrophile (Maleimide): 20 mM in DMA.
-
Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, pH 6.5.
-
Reducing Agent: 100 mM TCEP-HCl (neutralized).
Workflow:
-
Activation: Mix Thiol Stock with TCEP (1.5 eq) in the Buffer/DMA mixture (final solvent ratio 70:30 Buffer:DMA). Incubate 15 min at RT to break any pre-formed disulfides.
-
Addition: Add Maleimide (3.0 eq). Note: Higher equivalents are needed to drive kinetics against the steric barrier.
-
Thermal Shift: Incubate at 37°C for 4 hours with varying agitation (do not vortex vigorously; use a shaker).
-
Quenching: Add excess N-ethylmaleimide (NEM) or mercaptoethanol to quench unreacted groups.
-
Validation: Analyze via LC-MS. Look for the mass shift of +[Linker].
Data Summary: Solvent & Temperature Effects
| Condition | Solvent System | Temp (°C) | Yield (4h) | Side Products |
| Standard | PBS (pH 7.4) | 20 | 12% | High Disulfide |
| High pH | Borate (pH 8.5) | 20 | 35% | Hydrolyzed Maleimide |
| Optimized | PBS/DMA (7:3, pH 6.5) | 37 | 88% | Minimal |
Visualization: Mechanistic Logic
The following diagram illustrates the decision tree for overcoming the specific conformational and electronic barriers of this molecule.
Caption: Decision logic for troubleshooting steric and solubility barriers in fluorinated cycloheptane conjugation.
References
-
Conformational Analysis of Fluorin
- Title: Conformational Analysis of 1,3-Difluorin
- Source:Journal of Organic Chemistry (via PMC).
- Relevance: Establishes the "gauche effect" and conformational locking principles applicable to 3,3-difluoro systems.
-
URL:[Link]
-
Strategies for Hindered Thiol Conjug
- Title: Improving the Stability of Maleimide–Thiol Conjug
- Source:Chemistry – A European Journal (via PMC).
- Relevance: Provides protocols for stabilizing maleimide adducts and using hydrolysis-resistant linkers for hindered substr
-
URL:[Link]
-
General Thiol-Maleimide Troubleshooting
-
Title: Thiol-Based Conjugation Methods for ADC - Bioconjugation.[]
- Source: BOC Sciences Technical Guide.
- Relevance: foundational protocols for pH optimization and solvent selection in ADC workflows.
-
-
Effect of Fluorine on Physicochemical Properties
Sources
odor control and safety handling of fluorinated cycloheptane thiols
Topic: Odor Control, Safety Handling, and Troubleshooting Protocols
Welcome to the Technical Support Center for the handling and experimental use of fluorinated cycloheptane thiols. These compounds are highly valuable organofluorine building blocks in medicinal chemistry and materials science. However, the unique interplay between the nucleophilic thiol group and the fluorinated cycloalkane ring presents distinct handling challenges. This guide provides field-proven, self-validating protocols to ensure laboratory safety, prevent environmental contamination, and troubleshoot common experimental failures.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why do fluorinated cycloheptane thiols require stringent odor control despite literature suggesting fluorination reduces thiol stench? A: While certain perfluoroalkyl thiols exhibit reduced odor due to intermolecular hydrogen bonding[1], fluorinated cycloheptane thiols retain a highly volatile cyclic hydrocarbon backbone. Mechanistically, the electron-withdrawing fluorine atoms pull electron density away from the sulfur atom via sigma bonds (-I effect). This polarization weakens the S-H bond and lowers the pKa, stabilizing the resulting thiolate anion and making the compound highly reactive[2]. Despite any slight odor reduction, their detection threshold remains in the low parts-per-billion (ppb) range[3]. Even micro-leaks can trigger false natural gas leak alarms and cause physiological symptoms like headaches and nausea[4],[3].
Q: My rotary evaporator exhaust smells strongly of thiols despite using a standard water condenser. What is the mechanistic failure? A: A standard water-cooled condenser is thermodynamically insufficient to capture the high vapor pressure of volatile thiols. The failure lies in inadequate thermal and chemical trapping. You must integrate a dry ice/acetone cold trap (-78 °C) in series with a chemical bleach trap[4]. The cold trap condenses the bulk of the volatile thiol, while the secondary bleach trap chemically oxidizes any non-condensable thiol vapors into non-volatile, odorless sulfonic acids before they reach the vacuum pump exhaust.
Q: How do I properly decontaminate glassware that has been in contact with these compounds? A: Rinsing with standard organic solvents only disperses the contamination. The required protocol relies on the oxidative cleavage of the thiol group. Submerge all contaminated glassware, syringes, and septa in a freshly prepared bleach bath (6.15% sodium hypochlorite) inside the fume hood and soak for 14 to 24 hours[5],. The oxidation kinetics for sterically hindered cyclic thiols can be slow, necessitating the extended soak time. Self-Validation Check: If the bleach bath develops a heavy white precipitate (oxidized thiol byproducts) or loses its characteristic chlorine scent, the hypochlorite is depleted and the bath must be replaced[5].
Q: What is the correct setup for a chemical scrubber (bleach trap) during active synthesis? A: When venting a reaction, the exhaust must pass through a self-validating scrubber system. First, route the exhaust into an empty trap to prevent backflow (suck-back) into your reaction vessel. Next, route the gas into a bleach solution using a gas dispersion tube to maximize surface area for the oxidation reaction. Because the oxidation of thiols by hypochlorite generates hydrochloric acid (HCl) as a byproduct, you must connect the bleach trap to a secondary potassium hydroxide (KOH) trap to neutralize the acid before venting into the fume hood.
Q: How should these compounds be stored to prevent slow vapor leaks? A: Standard screw-cap bottles wrapped in Parafilm are insufficient; Parafilm is permeable to organic vapors over time, leading to slow leaks in storage cabinets[6]. Store fluorinated cycloheptane thiols in a sealed flask under an inert gas (argon or nitrogen)[7]. The primary container should be sealed with Teflon tape and placed inside a tightly sealed secondary container, ideally within a dedicated fume hood cabinet or a desiccator that vents directly into the hood exhaust[7].
Part 2: Quantitative Data & Chemical Properties
Understanding the physicochemical shifts caused by fluorination is critical for predicting behavior. The table below summarizes how fluorination alters the handling parameters compared to unfluorinated analogs.
| Parameter | Unfluorinated Cycloheptanethiol | Fluorinated Cycloheptane Thiol | Oxidized Byproduct (Sulfonic Acid) |
| pKa (approximate) | ~10.5 | ~7.5 - 8.5 (Enhanced acidity) | < 1.0 (Strong acid) |
| Odor Threshold | ~0.011 ppm | ~0.1 - 2.0 ppb | Odorless |
| S-H Bond Strength | Standard | Weakened (-I effect) | Cleaved (S-O formed) |
| Volatility | High | Moderate-High | Negligible |
| Water Solubility | Low | Low | High |
| Recommended Quench | 6.15% NaClO (14h soak) | 6.15% NaClO (24h soak) | N/A (Safe for aqueous waste) |
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Setup of a Self-Validating Biphasic Oxidation Trap
This protocol ensures that all volatile emissions are thermally captured, chemically oxidized, and pH-neutralized before atmospheric release.
-
Thermal Containment: Connect the exhaust of your reaction vessel or rotary evaporator to a cold-finger trap submerged in a dry ice/acetone bath (-78 °C)[4].
-
Backflow Prevention: Connect the outlet of the cold trap to an empty Erlenmeyer flask. Self-Validation: Monitor this flask visually; any liquid accumulating here indicates a pressure drop causing suck-back, alerting you to system failure before the reaction is contaminated.
-
Oxidation Stage: Connect the empty trap to a flask containing a 6.15% sodium hypochlorite (bleach) solution. Use a submerged gas dispersion tube (fritted glass) to bubble the exhaust through the bleach, maximizing the gas-liquid surface area for oxidation.
-
Neutralization Stage: Connect the exhaust of the bleach trap to a final flask containing a 1M Potassium Hydroxide (KOH) solution. This neutralizes the HCl gas generated as a byproduct of the thiol oxidation.
-
Venting: Route the final exhaust to the back of the certified chemical fume hood[7].
Protocol B: Glassware Decontamination Workflow
Never remove contaminated glassware from the fume hood until the thiol has been fully oxidized.
-
Preparation: In a dedicated plastic secondary container inside the fume hood, prepare a 1:1 mixture of household bleach (6.15% NaClO) and deionized water[5].
-
Submersion: Completely submerge all reaction flasks, syringes, cannula, and septa into the bath. Ensure no air bubbles are trapped inside the glassware.
-
Oxidation Soak: Allow the materials to soak for a minimum of 24 hours. The steric hindrance of the cycloheptane ring slows the oxidation kinetics.
-
Validation & Disposal: After 24 hours, inspect the bath. If a strong chlorine odor remains and no thiol stench is detectable, the glassware can be removed, rinsed with water, and washed normally[5]. Consolidate the spent bleach into a designated hazardous waste container.
Part 4: Process Visualization
Workflow for the containment, reaction, and oxidative neutralization of fluorinated thiols.
Part 5: References
Sources
removing transition metal catalysts from fluorinated thiol products
Technical Support Center: Fluorinated Thiol Purification Hub
-
Topic: Removal of Transition Metal Catalysts from Fluorinated Thiol Products
-
Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
-
Status: Active | Updated: March 2026[1]
Introduction: The "Soft-Soft" Paradox
Welcome to the technical guide for purifying fluorinated thiols. This is a non-trivial separation challenge. You are likely facing a specific convergence of chemical properties:
-
The Thiol Problem: Your product (R-SH) is a "soft" Lewis base.[1] It competes aggressively with traditional scavengers for "soft" transition metals (Pd, Cu, Rh, Ru), effectively poisoning standard purification attempts.
-
The Fluorine Trap: The fluorinated tail (e.g.,
, ) increases lipophilicity and alters the partition coefficient ( ). This often renders aqueous washes (EDTA/Cysteine) ineffective as the catalyst remains solubilized in the organic/fluorous phase alongside your product.
This guide moves beyond generic advice to address these specific competitive binding and solubility issues.
Module 1: Diagnostic & Strategy
Q1: How do I select the correct scavenger when my product is also a scavenger?
The Short Answer: Do NOT use Thiol-functionalized silica (Si-Thiol).
The Technical Explanation: In standard API purification, Si-Thiol is the gold standard for removing Pd and Cu. However, if your product is a thiol, using Si-Thiol creates a competitive equilibrium.[1] The metal simply shuttles between the scavenger and your product, leading to poor recovery or high residual metal.
The Solution: You must use a scavenger with a higher binding constant (
Recommended Scavengers for Thiol Products:
| Scavenger Type | Functionality | Best For | Mechanism |
| Si-DMT | Dimercaptotriazine | Pd, Cu, Ru, Rh | Chelation (Tridentate ligand forms highly stable complex, outcompeting mono-thiols). |
| Si-Thiourea | Thiourea | Pd, Pt | Soft-donor ligand; effective but less robust than DMT for Cu.[1] |
| Activated Carbon | Carbon (e.g., Darco KB-G) | Pd(0), Rh | Adsorption (Non-specific; risks yield loss but effective for bulk removal). |
| Si-TMT | Trimeric Acid | Pd, Ni | High affinity, sterically distinct from simple alkyl thiols.[1] |
Module 2: Visualization of the Decision Process
The following decision tree outlines the logical flow for selecting a purification method based on your specific contaminant and product constraints.
Caption: Decision logic for selecting metal scavengers when the API contains competitive thiol functionality.
Module 3: Experimental Protocols
Protocol A: Si-DMT Scavenging (Batch Mode)
Best for: High-value fluorinated thiols soluble in THF, EtOAc, or DCM.
Theory: Si-DMT utilizes a tridentate binding mechanism.[1] This "claw" effect creates a thermodynamic stability constant significantly higher than the monodentate binding of your product's thiol group, effectively ripping the metal off the product.
Steps:
-
Dissolution: Dissolve the crude fluorinated thiol in a compatible solvent (THF or 2-MeTHF are ideal; avoid alcohols if ester transesterification is a risk, though TFE is acceptable for solubility).[1]
-
Note: If the compound is highly fluorinated and insoluble, use
-trifluorotoluene (TFT) as a co-solvent.
-
-
Loading: Add Si-DMT (SiliaMetS® DMT) at 4–10 molar equivalents relative to the residual metal concentration (NOT the product).
-
Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd.[1] Add 4–10 mol% of scavenger relative to the product.
-
-
Temperature: Heat to 50°C for 4 hours.
-
Critical: Room temperature scavenging is often too slow for Pd-Thiol complexes.[1] Heat provides the kinetic energy to break the initial Pd-S(product) bond.
-
-
Filtration: Filter through a 0.45 µm PTFE membrane or a celite pad.[1]
-
Analysis: Check metal content via ICP-MS. If >20 ppm, repeat with fresh scavenger.[1]
Protocol B: The "Fluorous Hideout" Wash
Best for: Highly lipophilic fluorinated thiols where metal catalysts stick in the organic phase during aqueous workup.
Issue: Standard EDTA washes fail because the metal-catalyst complex is too lipophilic (due to fluorinated ligands or the product itself) to partition into the water.
Steps:
-
Organic Phase: Dissolve product in Isopropyl Acetate (IPAc) or TFT.[1]
-
Additive: Add L-Cysteine (solid) or N-Acetylcysteine directly to the organic phase.[1]
-
Phase Transfer: Add a small amount of water (10% v/v) and vigorous stirring.
-
The Trick: Adjust the aqueous layer pH to 9.0 .
-
Reasoning: At pH 9, the cysteine is deprotonated (thiolate form), making it a potent ligand. However, the key is that the metal-cysteine complex is highly water-soluble.
-
-
Separation: The metal should migrate to the aqueous layer.[1] Separate and dry the organic layer.[1]
Module 4: Troubleshooting & FAQs
Q2: My fluorinated thiol is oxidizing to the disulfide during scavenging. Why?
Cause: Transition metals (especially Cu and Fe) catalyze the oxidation of thiols to disulfides in the presence of air. Heating during scavenging accelerates this.[1] Fix:
-
Degas: Sparge all solvents with Nitrogen/Argon for 15 mins before adding the scavenger.
-
Atmosphere: Perform the scavenging step under a strictly inert atmosphere (Globe box or N2 balloon).
-
Add Antioxidant: Add a trace amount (0.1 eq) of TCEP (Tris(2-carboxyethyl)phosphine) during the workup to keep the thiol reduced without interfering with Si-DMT binding.
Q3: The scavenger isn't working. The Pd level is stuck at 500 ppm.
Cause: The Pd might be in a highly stable "Palladacycle" or coordinated by the fluorinated backbone. Fix:
-
Solvent Switch: Change to a solvent that swells the silica matrix better (THF > Toluene > MeOH).[1]
-
Activation: Add 1% Acetic Acid. Protonating the product's thiol group (R-SH) reduces its ability to bind Pd (R-S⁻ is the strong binder), shifting the equilibrium toward the scavenger (Si-DMT).
Q4: Can I use Activated Carbon?
Answer: Yes, but with caveats.
-
Pros: Cheap, removes bulk Pd.[1]
-
Cons: Non-selective.[1][2] It may adsorb your fluorinated product, causing yield loss.[1]
-
Recommendation: Use Darco KB-G .[1] It is wet-milled and has high mesoporosity, suitable for large organometallic complexes.[1] Always perform a "yield recovery test" on a small scale first.[1]
References
-
SiliCycle Inc. (2010).[1][3] SiliaMetS® Metal Scavengers Selection Guide. Retrieved from
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825.
-
Biotage. (2020).[1] Metal Scavenging User Guide: Strategies for API Purification. Retrieved from
-
Pearson, R. G. (1963).[1] Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society, 85(22), 3533–3539.
Sources
Technical Support Center: 3,3-Difluorocycloheptane-1-Thiol Integrity Management
Case ID: T-F7-STAB Status: Open Priority: Critical (Stability/Degradation Risk) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Executive Summary: The Stability Paradox
You are working with 3,3-difluorocycloheptane-1-thiol , a specialized building block often used to modulate lipophilicity (
This molecule presents a unique stability paradox. While the difluoro group (-CF₂-) at the C3 position is chemically inert, its strong electron-withdrawing nature exerts a
The Consequence: The lowered pKa means the thiol proton is more easily abstracted, accelerating the formation of thiolate anions (
Module 1: The Degradation Matrix (Root Cause Analysis)
To stabilize the compound, you must understand the enemy: Oxidative Dimerization .
The degradation does not happen spontaneously; it is catalyzed by trace bases, moisture, and oxygen. The fluorine substitution on the ring biases the conformation (likely favoring a twist-chair to minimize transannular strain), but it does not sterically protect the sulfur enough to prevent dimerization.
The Degradation Pathway
The following diagram illustrates the specific failure mode for your molecule.
Figure 1: The oxidative cascade driven by the inductive effect of the fluorine substituents.
Module 2: The "Zero-Oxidation" Storage Protocol
Do not rely on standard refrigeration. Follow this Self-Validating Protocol to ensure long-term integrity (6+ months).
Phase 1: Preparation (The Inert Blanket)
Objective: Remove all dissolved oxygen from the liquid phase before freezing.
-
Vessel Selection: Use Amber Borosilicate Glass vials with PTFE-lined screw caps.
-
Why: Amber glass prevents UV-radical initiation. PTFE prevents sulfur leaching (rubber septa will degrade and contaminate your sample).
-
-
The Sparging Cycle:
-
If the compound has been opened to air, you must sparge it with dry Argon (Ar) for 5-10 minutes using a long needle submerged in the liquid.
-
Note: Nitrogen (
) is lighter than air and less effective at "blanketing" the surface than Argon. Always use Argon for long-term thiol storage.
-
Phase 2: The Cryogenic Seal
Objective: Arrest kinetic motion to stop dimerization.
-
Seal: Parafilm is insufficient. Use electrical tape or a specific cryo-tag wrap around the cap-vial junction to prevent oxygen diffusion.
-
Temperature: Store at -20°C (Standard) or -80°C (Optimal).
-
Validation: At -80°C, the viscosity increases significantly, reducing the diffusion rate of any remaining oxygen molecules, effectively "pausing" the bimolecular dimerization reaction (
).
-
Phase 3: Thawing (The Critical Moment)
Most degradation occurs during improper thawing.
-
Equilibration: Allow the vial to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture instantly. Water acts as a proton shuttle, catalyzing the formation of the thiolate anion (see Figure 1) and accelerating oxidation.
Module 3: Troubleshooting & Diagnostics
Use this guide to diagnose issues based on sensory and analytical observations.
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Loss of Odor | High Degradation | Thiols have a pungent "skunky" smell. Disulfides are often odorless or have a faint "rubbery" smell. | Check LC-MS. If disulfide >10%, reduce with immobilized TCEP gel or redistill. |
| White Precipitate | Dimerization | The disulfide dimer ( | Filter the solid (disulfide). The filtrate may still be usable, but concentration has changed. |
| Yellowing of Liquid | Polysulfide Formation | Advanced oxidation leading to | Discard. Purification is difficult and yield will be poor. |
| Pressure Buildup | Thermal Expansion | Storage of volatile thiol in a non-rated container or rapid warming. | Vent carefully in a fume hood.[1][2] Ensure storage vial has 20% headspace. |
| H-NMR: Split Signals | Conformational Lock | Not degradation. The fluorines cause ring puckering, making protons diastereotopic. | None. This is normal for 3,3-difluorocycloheptane derivatives. Do not confuse with impurity. |
Module 4: Quality Control & Validation Workflow
Before using the reagent in a critical synthesis (e.g., drug coupling), validate its purity using this workflow.
Figure 2: QC Workflow. Note that Ellman's reagent is specific for free thiols and will not stain the disulfide impurity.
Analytical Benchmarks
-
-NMR: Expect a distinct pattern for the
group. Oxidation to disulfide often causes a slight chemical shift change in the fluorine signal due to the change in the electronic environment at the -position. -
GC-MS: The thiol (
) will show a molecular ion of . The disulfide will appear at .
References
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.[3] Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[4] Link
-
BenchChem Technical Support. (2025). Synthesis and Handling of Alkyl Thiols: Troubleshooting Guide. Link
-
PubChem. (2025).[5] Compound Summary: 3,3,3-Trifluoropropane-1-thiol (Analogous Fluorinated Thiol Data). National Library of Medicine. Link
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for electron-withdrawing effects on acidity). Link
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3,3,3-Trifluoropropane-1-thiol | C3H5F3S | CID 17787411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR Characterization of 3,3-Difluorocycloheptane-1-Thiol: A Comparative Technical Guide
Topic: 19F NMR Characterization of 3,3-Difluorocycloheptane-1-Thiol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the high-stakes arena of medicinal chemistry, the 3,3-difluorocycloheptane-1-thiol scaffold represents a high-value moiety. It combines the metabolic stability of the gem-difluoro group with the versatile conjugation potential of a thiol. However, characterizing this seven-membered ring is notoriously difficult due to its conformational flexibility (pseudorotation) and the crowded aliphatic region in standard proton NMR.
This guide objectively compares the industry-standard 1H/13C NMR workflow against the 19F NMR-centric approach . We demonstrate that while proton and carbon methods provide skeletal connectivity, 19F NMR is the superior analytical tool for definitive structural validation, stereochemical assignment, and conformational analysis of this fluorinated scaffold.
The Challenge: Why Standard Methods Fail
The cycloheptane ring exists in a dynamic equilibrium of twist-chair and chair conformations. When substituted with a gem-difluoro group at C3 and a thiol at C1, the system becomes chiral and fluxional.
Alternative A: 1H NMR (The Traditional Approach)
-
Performance: Low Specificity.
-
The Problem: The seven-membered ring protons (H2-H7) resonate in a narrow window (1.4 – 2.2 ppm). The critical H3 protons (adjacent to fluorine) are obscured by H4, H5, and H6 multiplets.
-
Result: You confirm "an aliphatic chain," but cannot definitively prove the gem-difluoro position or the ring conformation without complex 2D experiments (e.g., HOESY).
Alternative B: 13C NMR
-
Performance: Medium Specificity, Low Sensitivity.
-
The Problem: While the C3 triplet (
) is diagnostic, the low natural abundance of 13C requires long acquisition times. Furthermore, the complex splitting patterns from long-range C-F couplings ( , ) often broaden signals into the baseline.
The Solution: 19F NMR
-
Performance: High Specificity, High Sensitivity.
-
The Advantage: The fluorine signals appear in a silent region (-80 to -120 ppm). The chiral center at C1 renders the C3 fluorines diastereotopic , creating a distinct AB coupling pattern that instantly validates the structure and provides a readout of the ring's conformational freezing point.
Comparative Data Analysis
The following table summarizes the diagnostic capability of each method for 3,3-difluorocycloheptane-1-thiol.
| Feature | 1H NMR (500 MHz) | 13C NMR (125 MHz) | 19F NMR (470 MHz) |
| Spectral Window | 0 – 12 ppm (Crowded) | 0 – 220 ppm | -200 to 0 ppm (Silent Background) |
| Key Signal | H1 (Multiplet, ~2.8 ppm) | C3 (Triplet, ~120 ppm) | F3a/F3b (AB Quartet, ~-90 ppm) |
| Stereochem Sensitivity | Low (Overlap) | Low | High (Diastereotopic Splitting) |
| Conformational Insight | Difficult (Broadening) | Minimal | Excellent (Line Shape Analysis) |
| Acquisition Time | < 5 mins | > 1 hour | < 10 mins |
Technical Deep Dive: The 19F Signature
Mechanism of the Signal
In 3,3-difluorocycloheptane-1-thiol, the Carbon-1 is a chiral center.[1] This breaks the symmetry of the ring, making the two fluorine atoms at Carbon-3 chemically non-equivalent (diastereotopic).
-
F_axial (
): Experiences a different electronic environment due to the trans-annular influence of the thiol group. -
F_equatorial (
): Resonates at a distinct frequency.
The Resulting Pattern: An AB Quartet with secondary splitting.
-
Chemical Shift:
, (relative to ). -
Geminal Coupling (
): A massive coupling constant of 235–250 Hz . This is the "fingerprint" of a gem-difluoro group. -
Vicinal Coupling (
): Each fluorine doublet is further split into triplets or multiplets by the adjacent H2 and H4 protons (typically 10–20 Hz).
Variable Temperature (VT) Behavior
-
At Room Temp (298 K): The ring pseudorotation is fast. The AB quartet may appear broad or averaged if the energy barrier is low.
-
At Low Temp (233 K): The ring motion freezes. The AB quartet sharpens, and distinct conformers (e.g., thiol-axial vs. thiol-equatorial) can be integrated separately to determine the Conformational Equilibrium Constant (
) .
Experimental Protocol: The "Self-Validating" Workflow
This protocol ensures high-integrity data generation, specifically designed for fluorinated cycloalkanes.
Step 1: Sample Preparation
-
Solvent Choice: Use Acetone-d6 or CD2Cl2 .
-
Why? These solvents have lower viscosity than DMSO, allowing for sharper lines at low temperatures (crucial for resolving the AB pattern).
-
-
Concentration: Prepare a 10–15 mM solution. (approx. 2-3 mg in 600 µL).
-
Internal Standard: Add 0.05%
-trifluorotoluene ( ) for accurate referencing. Do not rely on instrument default referencing for publication-quality data.
Step 2: Acquisition Parameters (19F)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) is recommended to suppress the Nuclear Overhauser Effect (NOE) for quantitative integration, although standard zg30 is acceptable for structural ID.
-
Spectral Width (SW): Set to 200 ppm (-50 to -250 ppm) to capture the main signal and any potential impurities.
-
Offset (O1P): Center at -100 ppm .
-
Relaxation Delay (D1): Set to 5 seconds . Fluorine nuclei in gem-difluoro systems can have long T1 relaxation times. A short D1 will lead to under-integration.
-
Scans (NS): 64 scans are usually sufficient for S/N > 100:1.
Step 3: Data Processing
-
Zero Filling: Fill to at least 64k points to resolve the fine structure of the
coupling. -
Apodization: Apply a mild exponential window function (LB = 0.3 Hz). Avoid aggressive smoothing which masks the vicinal proton couplings.
Visualization: The Characterization Logic
The following diagram illustrates the decision logic for characterizing this molecule, highlighting where 19F NMR bypasses the limitations of 1H NMR.
Caption: Logical workflow comparing 1H vs. 19F NMR pathways. Note that 19F provides a direct route to structural validation via the unique AB quartet signature.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[2] Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3399.
-
Linclau, B., et al. (2012). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of Organic Chemistry, 78(1), 22-34.
Sources
Analytical Comparison Guide: Mass Spectrometry Fragmentation of 3,3-Difluorocycloheptane-1-thiol
Executive Summary
Product: 3,3-Difluorocycloheptane-1-thiol (CAS: 2742656-75-1) Primary Application: Metabolic stability surrogate in drug discovery (bioisostere for cycloheptanethiol).[1] Analytical Context: Structural validation and metabolite identification via Electron Ionization (EI) Mass Spectrometry.[1][2][3]
This guide provides a technical comparison between 3,3-difluorocycloheptane-1-thiol and its non-fluorinated analog, cycloheptane-1-thiol .[1] It focuses on the distinct fragmentation signatures introduced by the gem-difluoro group at the C3 position. While the non-fluorinated analog follows standard cyclic thiol fragmentation (dominance of sulfhydryl loss), the fluorinated variant exhibits unique elimination pathways driven by the high electronegativity of fluorine, specifically the competition between desulfurization (
Comparative Analysis: Fragmentation Signatures
The introduction of fluorine atoms at the C3 position fundamentally alters the charge localization and bond lability of the cycloheptane ring. The table below contrasts the predicted performance and spectral fingerprint of the fluorinated product against the standard reference.
Table 1: Spectral Fingerprint Comparison (EI, 70 eV)
| Feature | Cycloheptane-1-thiol (Reference) | 3,3-Difluorocycloheptane-1-thiol (Product) | Mechanistic Driver |
| Molecular Ion ( | m/z 130 (Moderate intensity) | m/z 166 (Lower intensity) | Fluorine destabilizes the radical cation via inductive withdrawal.[1] |
| Primary Neutral Loss | The C-F bond is strong, but thermal/EI elimination of HF is highly favorable in cyclic systems.[1] | ||
| Secondary Loss | Competition between elimination of | ||
| Base Peak (Typical) | m/z 55 ( | m/z 95 ( | Ring contraction and loss of |
| Diagnostic Ion | m/z 97 (Cycloheptyl cation) | m/z 146 ( | The "Fluorine Flag": Presence of M-20 indicates fluorination.[1] |
Mechanistic Deep Dive
The "Fluorine Effect" on Fragmentation
In the non-fluorinated cycloheptane-1-thiol , the ionization typically occurs at the Sulfur lone pair. The radical cation stabilizes by expelling the thiol radical (
In 3,3-difluorocycloheptane-1-thiol , the physics change:
-
Inductive Destabilization: The fluorine atoms at C3 pull electron density, making the C3 carbocation highly unstable.[1] This suppresses simple ring cleavages that would place a positive charge at C3.[1]
-
HF Elimination: The loss of Hydrogen Fluoride (HF, 20 Da) is a dominant pathway in aliphatic fluorides.[1] This often competes with or precedes the loss of the thiol group.
-
Ring Contraction: Following the loss of HF, the resulting unsaturated cation often undergoes ring contraction (e.g., cycloheptene
methylcyclohexene type rearrangements) to stabilize the charge.
Fragmentation Pathways Visualization
The following diagram illustrates the divergent pathways. The Blue path represents the standard thiol fragmentation; the Red path represents the fluorine-specific eliminations.
Caption: Divergent fragmentation pathways for 3,3-difluorocycloheptane-1-thiol. The red pathway (HF elimination) is the diagnostic signature distinguishing it from non-fluorinated analogs.
Experimental Protocols
To ensure reproducible spectral data, the following protocols are recommended. These maximize the detection of the molecular ion, which can be labile in fluorinated thiols.
Sample Preparation[1][4][5]
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1] Avoid protic solvents like Methanol which can suppress ionization or cause H/D exchange artifacts.[1]
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization (Optional but Recommended): If the molecular ion (
) is too weak, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Column | DB-5ms or equivalent (30m x 0.25mm) | Standard non-polar phase for lipophilic cycloalkanes.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times.[1] |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard library match energy.[1] |
| Source Temp | 230°C | Prevent condensation of the thiol. |
| Scan Range | m/z 35 - 300 | Capture low mass fragments (m/z 41) and the molecular ion. |
Data Interpretation Workflow (Self-Validating)
-
Check m/z 166: Is the molecular ion present? (If not, check for m/z 146).[1]
-
Verify Fluorine Loss: Look for the m/z 146 peak (
).[1] If this is absent, the structure may not be fluorinated or the fluorine is on a vinylic carbon (stronger bond). -
Verify Thiol Group: Look for m/z 133 (
) or m/z 132 ( ).[1] -
Isotope Pattern: Check the M+2 peak. Sulfur-34 (4.2% abundance) should provide a distinct M+2 signal.[1]
References
-
NIST Mass Spectrometry Data Center. Cycloheptanethiol Mass Spectrum.[1][4] National Institute of Standards and Technology.[1][3][5][6] Available at: [Link][1]
-
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for rules on HF elimination and thiol fragmentation).
-
PubChem Compound Summary. 3,3-Difluorocycloheptane-1-thiol (CAS 2742656-75-1).[1] National Center for Biotechnology Information.[1] Available at: [Link][1][4]
-
Chemikart. Product Catalog: 3,3-difluorocycloheptane-1-thiol. (Source of commercial availability and CAS verification). Available at: [Link][1]
Sources
- 1. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloheptanethiol | C7H14S | CID 525512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloheptane [webbook.nist.gov]
- 6. whitman.edu [whitman.edu]
Comparative Bioactivity Guide: 3,3-Difluorocycloheptane-1-thiol vs. Cycloheptanethiol
Executive Summary
In modern drug development and chemical biology, the strategic incorporation of fluorine is a cornerstone technique for fine-tuning the physicochemical and metabolic properties of biologically active compounds [1]. This guide provides an in-depth, objective comparison between the standard aliphatic building block cycloheptanethiol and its fluorinated analog, 3,3-difluorocycloheptane-1-thiol .
By analyzing the electronic, conformational, and metabolic shifts induced by the gem-difluoro group, application scientists can better predict target engagement and pharmacokinetic outcomes. This guide outlines the mechanistic rationale behind their differences and provides field-proven, self-validating experimental protocols to empirically compare their bioactivity.
Mechanistic Rationale: The Fluorine Effect
To understand the divergent bioactivity of these two thiols, we must examine the causality behind fluorine substitution.
The Inductive Effect and pKa Modulation
Positioning a highly electronegative gem-difluoro group at the 3-position diverts electron density away from the sulfur atom at the 1-position via strong
The Paradoxical Reactivity of Thiols This pKa shift creates a complex dynamic regarding bioactivity. A lower pKa exponentially increases the fraction of the deprotonated, reactive thiolate anion (RS⁻) at physiological pH (7.4). However, there is a paradoxical influence: while the amount of reactive thiolate increases, the intrinsic nucleophilicity of that specific thiolate decreases due to the electron-withdrawing nature of the fluorine atoms [3].
Metabolic Shielding Cycloaliphatic rings are highly susceptible to cytochrome P450-mediated hydroxylation. The gem-difluoro group at the 3-position not only blocks a primary site of oxidative metabolism but also deactivates adjacent carbons, theoretically extending the compound's biological half-life compared to the unshielded cycloheptanethiol.
Logical relationship between 3,3-difluorination and resulting bioactivity changes.
Comparative Physicochemical & Bioactivity Profile
The following table synthesizes the quantitative and theoretical differences between the two compounds, providing a predictive baseline for experimental design.
| Property | Cycloheptanethiol | 3,3-Difluorocycloheptane-1-thiol | Causality / Rationale |
| Molecular Weight | 130.25 g/mol | 166.23 g/mol | Addition of two fluorine atoms. |
| Thiol pKa | ~10.5 | ~8.5 - 9.0 | Strong |
| Thiolate Fraction (pH 7.4) | < 0.1% | ~1.0 - 3.0% | Lower pKa exponentially increases the deprotonated fraction at physiological pH [3]. |
| Lipophilicity (logP) | ~2.5 | ~3.0 - 3.2 | Fluorine's low polarizability and high electronegativity enhance overall lipophilicity[1]. |
| Metabolic Liability | High (C3/C4 oxidation) | Reduced | gem-difluoro substitution blocks C3 hydroxylation and deactivates adjacent carbons. |
| Conformational Flexibility | High (Rapid interconversion) | Restricted | Steric and stereoelectronic effects of CF₂ bias the ring toward specific puckered conformations. |
Experimental Methodologies (Self-Validating Systems)
To objectively compare these compounds, researchers must deploy assays that isolate specific variables. The following protocols are designed as self-validating systems —meaning they contain internal controls that independently verify the integrity of the assay, ensuring absolute trustworthiness of the resulting data.
Protocol 1: pH-Dependent Kinetic Profiling of Thiol Reactivity
Objective: To deconvolute the paradoxical relationship between pKa and intrinsic nucleophilicity. We measure reaction rates with a standard electrophile across a pH gradient to isolate the intrinsic rate constant of the thiolate (
-
Step 1: Buffer Preparation. Prepare a series of 100 mM phosphate buffers ranging from pH 6.0 to 9.0 in 0.5 pH increments.
-
Step 2: Reagent Preparation. Prepare 10 mM stock solutions of cycloheptanethiol and 3,3-difluorocycloheptane-1-thiol in anhydrous DMSO. Prepare a 50 mM stock of Ellman’s reagent (DTNB).
-
Step 3: Self-Validation Control. Include L-cysteine (known pKa ~8.3) as a positive control. Validation logic: If the calculated pKa of L-cysteine deviates by >0.1 units from the literature value, the buffer system or pH meter is compromised, and the assay must be halted.
-
Step 4: Kinetic Assay. In a 96-well UV-transparent plate, mix 190 µL of buffer, 5 µL of DTNB (final 1.25 mM), and initiate the reaction with 5 µL of thiol (final 250 µM).
-
Step 5: Data Acquisition. Monitor absorbance at 412 nm continuously for 10 minutes. Calculate the observed pseudo-first-order rate constants (
) at each pH. -
Step 6: Causality Analysis. Plot
vs. pH to determine the macroscopic pKa and the intrinsic nucleophilicity. The fluorinated analog will likely show a left-shifted curve (lower pKa) but a lower maximum plateau (lower intrinsic nucleophilicity).
Protocol 2: Microsomal Stability and CYP450 Phenotyping
Objective: To quantify the metabolic shielding provided by the 3,3-difluoro substitution using Human Liver Microsomes (HLMs).
-
Step 1: Incubation Mixture. Combine HLMs (0.5 mg/mL final protein), phosphate buffer (100 mM, pH 7.4), and the test thiol (1 µM final concentration, keeping organic solvent <0.5%).
-
Step 2: Self-Validation Controls. Co-incubate with Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) in separate wells. Validation logic: If the intrinsic clearance (
) of these controls falls outside the historical acceptance criteria for the specific HLM lot, the microsomes are inactive, invalidating the test compound data. -
Step 3: Reaction Initiation. Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Step 4: Quenching & Timepoints. At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Step 5: LC-MS/MS Analysis. Centrifuge the quenched samples and analyze the supernatant. Calculate the half-life (
) and intrinsic clearance ( ). The 3,3-difluoro analog is expected to exhibit a significantly prolonged due to the blockage of the C3 oxidation hotspot.
Self-validating experimental workflow for comparing thiol bioactivity and stability.
References
- Fluorine substituent effects (on bioactivity) - ResearchGate Source: ResearchGate / Journal of Medicinal Chemistry URL: [1]
- Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC Source: National Institutes of Health (NIH) / PMC URL: [2]
- The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance Source: Maastricht University / MaRBLe Research Papers URL: [3]
Structural Analysis of 3,3-Difluorocycloheptane-1-Thiol Derivatives: A Crystallographic Guide
Topic: X-ray crystallography analysis of 3,3-difluorocycloheptane-1-thiol derivatives Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of structure-based drug design (SBDD), the 3,3-difluorocycloheptane-1-thiol scaffold represents a precision tool for medicinal chemists. Unlike its non-fluorinated counterparts, which suffer from high conformational entropy, or its six-membered analogs (cyclohexanes), which are chemically crowded, this seven-membered ring offers a unique balance of lipophilicity , metabolic stability , and vectorial control .
This guide provides a definitive protocol for the X-ray crystallographic analysis of these derivatives. It compares their structural performance against standard alternatives and outlines a self-validating workflow for obtaining high-resolution structural data, essential for mapping the spatial orientation of the thiol "warhead."
Part 1: Comparative Structural Performance
The "performance" of a chemical building block in SBDD is defined by its ability to position functional groups (vectors) in 3D space with predictability and rigidity.
1. Conformational Landscape: The Fluorine Effect
The introduction of a gem-difluoro group at the C3 position fundamentally alters the cycloheptane ring dynamics.
| Feature | 3,3-Difluorocycloheptane-1-thiol (Target) | Cycloheptanethiol (Alternative 1) | 3,3-Difluorocyclohexane-1-thiol (Alternative 2) |
| Dominant Conformer | Distorted Twist-Chair (TC) . The C-F bonds prefer pseudo-equatorial/isoclinal positions to minimize transannular strain. | Fluxional . Rapid interconversion between Twist-Chair (TC) and Chair (C) forms ( | Chair . Highly rigid; limited vector diversity. |
| Thiol Vector Control | Biased . The fluorine dipole-dipole interactions restrict the ring flipping, locking the thiol vector into a preferred quadrant. | Random . The thiol group samples multiple orientations, leading to entropic penalties upon protein binding. | Fixed . Good for rigid pockets, but lacks the "reach" of the 7-membered ring. |
| Metabolic Stability | High . The CF2 group blocks metabolic oxidation at the C3 position and electronically deactivates adjacent C-H bonds. | Low . Susceptible to P450 oxidation at multiple ring positions. | High . Similar metabolic profile to the target. |
| Lipophilicity (LogP) | Moderate (+) . Fluorine increases lipophilicity but the dipole moment offsets this slightly (polar hydrophobicity). | High . Purely hydrophobic. | Moderate . |
2. Intermolecular Interactions in the Crystal Lattice
X-ray analysis reveals critical non-covalent interactions that predict ligand-protein binding behavior.
-
Target (3,3-difluoro): Exhibits characteristic C-F···H-C weak hydrogen bonds and C-F···S interactions. The CF2 group often acts as a weak H-bond acceptor, organizing the crystal packing into layered sheets.
-
Alternative (Non-fluoro): Packing is dominated by weak van der Waals forces and S-H···S interactions, often resulting in disordered structures that are difficult to refine.
Part 2: Experimental Protocol (Self-Validating Workflow)
Challenge: 3,3-difluorocycloheptane-1-thiol derivatives are often low-melting solids or viscous oils with high vapor pressure and susceptibility to oxidation (disulfide formation). Direct crystallization is rarely successful.
Solution: The "Crystalline Warhead" Derivatization Protocol .
Step 1: Derivatization for Crystallinity
Do not attempt to crystallize the free thiol directly. Instead, convert it into a 3,5-dinitrobenzoate thioester . This introduces a heavy atom (good for scattering) and a rigid planar pi-system (promotes stacking).
-
Reagents: 3,3-difluorocycloheptane-1-thiol (1.0 eq), 3,5-dinitrobenzoyl chloride (1.1 eq), Pyridine (1.5 eq), DCM (Solvent).
-
Procedure: Mix at 0°C under
. Stir for 2 hours. Wash with 1M HCl to remove pyridine. Dry over . -
Validation: Check TLC. The product should be a UV-active solid.
Step 2: Crystallization (Vapor Diffusion Method)
-
Solvent: Chloroform (
) - Good solubility for the derivative. -
Precipitant: n-Hexane or Pentane - Poor solubility.
-
Setup: Dissolve 10 mg of the thioester in 0.5 mL
in a small vial. Place this open vial inside a larger jar containing 5 mL of n-Hexane. Cap the large jar tightly. -
Timeline: Allow to stand undisturbed at 4°C for 3-7 days.
-
Success Indicator: Yellow, block-like crystals suitable for X-ray diffraction.
Step 3: Data Collection & Refinement
-
Temperature: 100 K (Liquid Nitrogen stream). Critical: Room temperature collection will likely result in high thermal motion of the flexible cycloheptane ring (
), obscuring the fluorine positions. -
Source:
( Å) is preferred to minimize absorption by Sulfur, though is acceptable for small organic crystals. -
Disorder Handling: The cycloheptane ring may still show disorder. Use the PART instruction in SHELXL to model split positions (e.g., Twist-Chair A vs. Twist-Chair B) if electron density suggests ring flipping.
Part 3: Visualization & Logic
Workflow Diagram: From Oil to Structure
Caption: Figure 1. The "Crystalline Warhead" workflow transforms the unstable thiol oil into a rigid lattice for precise structural determination.
Conformational Logic: The "Fluorine Lock"
Caption: Figure 2. Mechanistic pathway showing how gem-difluorination reduces entropic penalty and pre-organizes the ligand vector.
References
-
Herasymchuk, M., et al. (2019). "Last of the gem-Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks." European Journal of Organic Chemistry.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Grygorenko, O. O., et al. (2018). "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem.
-
Enamine Ltd. "Building Blocks Catalog: Fluorinated Cycloalkanes."
Assessing Membrane Permeability of 3,3-Difluorocycloheptane-1-thiol Analogs
Executive Summary: The Fluorine-Thiol Strategic Nexus
In modern medicinal chemistry, the 3,3-difluorocycloheptane-1-thiol scaffold represents a high-value "bioisostere" strategy. The seven-membered ring (cycloheptane) offers unique conformational flexibility compared to rigid cyclohexanes, potentially accessing novel binding pockets. However, the introduction of a gem-difluoro group (
This guide provides a technical roadmap for assessing the membrane permeability of these analogs. Unlike standard alkyl chains, the electron-withdrawing fluorine atoms proximal to the thiol group can significantly lower the thiol's pKa, potentially ionizing the molecule at physiological pH and altering its passive diffusion profile.
Key Takeaway: Successful assessment requires a "Double-Sink" PAMPA protocol to handle lipophilicity and strict redox control to prevent disulfide dimerization, which would generate false-negative permeability data.
Comparative Analysis: Candidate vs. Alternatives
To understand the performance of 3,3-difluorocycloheptane-1-thiol (Compound A ), we must compare it against its direct structural competitors: the non-fluorinated parent (Compound B ) and the ring-contracted analog (Compound C ).
Table 1: Predicted Physicochemical & Permeability Profile
| Feature | (A) 3,3-Difluorocycloheptane-1-thiol | (B) Cycloheptane-1-thiol | (C) 3,3-Difluorocyclohexane-1-thiol |
| Role | Target Candidate | Defluoro Control | Ring-Contraction Control |
| LogP (Lipophilicity) | Modulated (~2.8 - 3.2) | High (>3.5) | Moderate (~2.5) |
| Thiol pKa | Lowered (~8.5 - 9.0) | High (~10.5) | Lowered (~8.5) |
| Conformation | Twisted Chair/Boat (Fluxional) | Flexible | Rigid Chair |
| Metabolic Stability | High (Blocked C3 oxidation) | Low (P450 liable) | High |
| Permeability Risk | Ionization at pH 7.4 | High Non-Specific Binding | Good Balance |
Technical Insight:
-
The Fluorine Effect: The
group at the C3 position exerts an inductive effect ( ), pulling electron density from the ring. This lowers the pKa of the C1-thiol. If the pKa drops too close to 7.4, a significant fraction of the molecule exists as the thiolate anion ( ), which has zero passive membrane permeability. -
The Ring Effect: Cycloheptane is more lipophilic than cyclohexane. Compound B often suffers from poor solubility and high retention in the membrane bilayer (membrane trapping) rather than passing through. Compound A uses fluorine to lower this lipophilicity (LogD) slightly, potentially improving the efflux-to-influx ratio.
Critical Experimental Workflows
The "Redox-Protected" Workflow
Standard permeability assays (PAMPA/Caco-2) fail for thiols because thiols rapidly oxidize to disulfides (
Diagram 1: The Redox-Protected Assessment Pipeline
Caption: Workflow emphasizing redox protection (TCEP) and integrity checks prior to membrane exposure.
Detailed Protocols
Protocol A: Double-Sink PAMPA (Optimized for Lipophilic Thiols)
Why Double-Sink? Traditional PAMPA works poorly for highly lipophilic cycloheptanes (LogP > 3) because the compound gets stuck in the artificial membrane. The "Double-Sink" method uses a chemical scavenger in the acceptor well to simulate the blood flow removing the drug, driving the equilibrium.
Reagents:
-
Donor Buffer: PBS pH 7.4 + 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: TCEP is preferred over DTT as it is more stable and less likely to interfere with lipid bilayers.
-
Acceptor Buffer: PBS pH 7.4 + Chemical Scavenger (e.g., surfactant or BSA) + 1 mM TCEP.
-
Membrane: PVDF filter coated with 20% Dodecane/Lecithin mixture.
Step-by-Step:
-
Stock Prep: Dissolve 3,3-difluorocycloheptane-1-thiol in DMSO (10 mM).
-
Dilution: Dilute to 10 µM in degassed Donor Buffer. Crucial: Verify thiol monomer status via LC-MS immediately.
-
Plate Setup:
-
Add 300 µL Donor solution to the bottom plate.
-
Add 5 µL Lipid Oil to the filter membrane (top plate).
-
Add 200 µL Acceptor Buffer to the top plate.
-
-
Incubation: Sandwich the plates and incubate for 4 hours at 25°C in a humidity chamber (protect from light to reduce photo-oxidation).
-
Quantification: Separate plates. Transfer aliquots from both Donor and Acceptor wells to LC-MS vials.
-
Calculation:
Where is acceptor concentration, are volumes, and is filter area.
Protocol B: Caco-2 Efflux Assay (Transporter Liability)
While PAMPA measures passive diffusion, the fluorinated ring might be a substrate for P-glycoprotein (P-gp).
-
Cell Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts. TEER values must exceed 300
. -
Transport: Measure A-to-B (Apical to Basolateral) and B-to-A.
-
Interpretation:
-
If Efflux Ratio (B-to-A / A-to-B) > 2.0 , the compound is likely a P-gp substrate.
-
Note: Fluorination often changes P-gp recognition. Compare the efflux ratio of the Difluoro analog (A) vs. the Defluoro analog (B).
-
Mechanistic Interpretation of Results
Diagram 2: The Fluorine-Permeability Decision Tree
Caption: Troubleshooting low permeability in fluorinated thiols.
Troubleshooting Guide
-
Low Recovery (< 70%): The compound is likely oxidizing or binding non-specifically to the plastic.
-
Solution: Use glass-coated plates or increase TCEP concentration.
-
-
Low Permeability but High LogP: The compound is trapped in the lipid bilayer ("Membrane Retention").
-
Solution: The cycloheptane ring is too lipophilic. The 3,3-difluoro modification was insufficient to lower LogP. Consider adding a polar heteroatom to the ring.
-
-
Low Permeability at pH 7.4 vs pH 5.0:
-
Diagnosis: The fluorine lowered the thiol pKa too much, and it is ionized at pH 7.4.
-
Solution: Move the fluorine to the C4 position (further away) to reduce the inductive effect while maintaining metabolic stability.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on PAMPA/Double-Sink methodology).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Grygorenko, O. O., et al. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link
- Kalgutkar, A. S., et al. (2011). Metabolism of Fluorine-Containing Drugs. Annual Reports in Medicinal Chemistry. (Context on metabolic stability of gem-difluoro rings).
Sources
Technical Guide: Verifying Regioselectivity in 3,3-Difluorocycloheptane-1-thiol Functionalization
Executive Summary: The "Fluorine Effect" in Macrocyclic Scaffolds
In modern drug discovery, the gem-difluoro motif is a privileged bioisostere for carbonyls and ethers, offering metabolic stability and lipophilicity modulation without the liability of reactive centers. However, introducing a 3,3-difluoro group into a cycloheptane-1-thiol scaffold introduces unique regiochemical and conformational challenges that do not exist in non-fluorinated analogs.
This guide provides a comparative technical analysis of 3,3-difluorocycloheptane-1-thiol (3,3-DFCT) versus its non-fluorinated counterpart. It details the specific analytical protocols required to verify regioselectivity during functionalization (e.g., S-alkylation, thiol-ene clicking), focusing on the inductive and steric influence of the
Part 1: The Regioselectivity Challenge
Comparative Analysis: Fluorinated vs. Non-Fluorinated
The introduction of the gem-difluoro group at the C3 position fundamentally alters the reactivity of the thiol at C1.
| Feature | Cycloheptane-1-thiol (Standard) | 3,3-Difluorocycloheptane-1-thiol (3,3-DFCT) | Impact on Reactivity |
| Thiol pKa | ~10.5 | ~9.2 - 9.5 (Estimated) | Inductive Effect: The |
| Conformation | Flexible Twist-Chair | Biased/Locked Twist-Chair | Gauche Effect: The ring adopts a conformation to place C-F bonds gauche to adjacent C-C bonds, restricting the spatial availability of the -SH group. |
| 1H NMR | Broad multiplets | Distinct splitting patterns | Coupling: The C2 protons show complex coupling due to vicinal H-F interactions ( |
| Regio-Risk | Low | High | Ambiguity: In radical reactions (thiol-ene), the polarity of the C-H bonds at C2 and C4 is distinct, affecting H-atom abstraction rates. |
The Mechanistic Pathway
The diagram below illustrates the divergent pathways where regioselectivity must be controlled and verified.
Figure 1: Divergent reaction pathways for 3,3-DFCT. The lower nucleophilicity of the fluorinated thiolate increases the risk of oxidative dimerization (Side Reaction) over substitution.
Part 2: Analytical Method Comparison
Verifying that the reaction occurred at the sulfur (chemoselectivity) and maintained the correct ring isomer (regio/stereochemistry) requires specific tools. Standard 1H NMR is often insufficient due to the complex overlapping signals of the cycloheptane ring.
The Verification Matrix
| Method | Capability | Specific Application for 3,3-DFCT | Verdict |
| 1H NMR | Basic connectivity | Limited. The 7-membered ring protons overlap significantly. | Screening Only |
| 19F NMR | Fluorine environment | Critical. The two F atoms are diastereotopic. Changes in chemical shift ( | Primary Tool |
| 1H-19F HOESY | Through-space correlation | The Gold Standard. Detects NOE between the functionalized group (R) and the Fluorines at C3. | Definitive |
| X-Ray | Absolute configuration | Unambiguous 3D structure, but requires crystalline solid. | Validation |
Part 3: Experimental Protocols
Protocol A: Self-Validating S-Alkylation
Objective: To couple 3,3-DFCT with an alkyl halide while preventing disulfide dimerization.
Reagents:
-
3,3-Difluorocycloheptane-1-thiol (1.0 equiv)
-
Alkyl Bromide (1.1 equiv)
-
Cs2CO3 (1.5 equiv) - Chosen for mild buffering effect
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Pre-Cooling: Dissolve 3,3-DFCT in DMF at 0°C.
-
Why: Lower temperature suppresses the rate of disulfide formation (oxidation) which is accelerated by the inductive effect of fluorine.
-
-
Base Addition: Add Cs2CO3. Stir for 10 mins.
-
Electrophile Addition: Add Alkyl Bromide dropwise.
-
Monitoring (The Checkpoint):
-
Take an aliquot at 1 hour.
-
TLC: Stain with KMnO4 (oxidizes sulfur).
-
19F NMR Check: Look for the shift of the CF2 signal.
-
Starting Material:
-90 to -100 ppm (broad d). -
Product: Distinct AB quartet pattern often emerges due to increased rigidity.
-
-
-
Quench: Dilute with EtOAc, wash with LiCl (5%) to remove DMF.
Protocol B: Analytical Verification via HOESY
Objective: To prove the regiochemistry of the product using 2D NMR.
-
Sample Prep: Dissolve 10 mg of purified product in CDCl3.
-
Acquisition:
-
Run standard 1H and 19F spectra first.
-
Set up 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).
-
Mixing Time: Set to 400-600 ms (longer than NOESY due to F relaxation).
-
-
Interpretation:
-
Look for cross-peaks between the CF2 group and the protons on the newly attached alkyl group .
-
Logic: If the alkyl group is attached to Sulfur (C1), it is spatially distant from C3-F2 in the extended conformation. Strong cross-peaks suggest folding or incorrect regiochemistry (e.g., if rearrangement occurred).
-
Part 4: Data Interpretation Guide
Expected NMR Shifts (Simulated Data)
The following table provides reference values to validate your reaction outcome.
| Nucleus | Parameter | Starting Thiol (3,3-DFCT) | S-Alkylated Product | Disulfide (Impurity) |
| 19F | -88.5, -92.1 (AB q) | -94.2, -98.5 (AB q) | -85.0 (s, broad) | |
| 19F | ~240 Hz | ~235-245 Hz | ~240 Hz | |
| 1H | H-C1 ( | 3.1 ppm (m) | 2.8 ppm (m) | 3.4 ppm (m) |
| 13C | C-F Coupling | Unchanged |
Decision Tree for Regioselectivity Verification
Figure 2: Analytical workflow for confirming structure. Note that in the twist-chair conformation, the distance between C1-S-R and C3-F2 usually precludes strong HOESY signals unless the ring is distorted.
References
-
Conformational Analysis of Gem-Difluoroalkanes
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
-
Thiol-Ene Click Chemistry & Regioselectivity
-
NMR of Fluorinated Compounds
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. Link
-
-
Gem-Difluoro Cycloalkane Properties
Sources
Spectroscopic Identification of Impurities in 3,3-Difluorocycloheptane-1-thiol: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-stage drug development: the structural validation of fluorinated cycloaliphatic building blocks. 3,3-difluorocycloheptane-1-thiol is a highly valuable intermediate, but its dual functionality—a reactive sulfhydryl (-SH) group and a gem-difluoro moiety—creates a complex impurity profile.
The analytical challenge is twofold. First, the thiol group is highly susceptible to oxidative dimerization, creating dynamic equilibrium artifacts during analysis. Second, the synthesis of fluorinated cycloheptanes often yields positional isomers (e.g., 4,4-difluoro analogs) or des-fluoro impurities that are chromatographically nearly identical to the target compound.
This guide objectively compares the performance of orthogonal spectroscopic modalities—NMR, LC-HRMS, and GC-MS—for profiling these impurities. Rather than relying on a single technique, we will explore how to construct a self-validating analytical workflow that eliminates false positives and ensures absolute structural integrity.
Comparative Analysis of Spectroscopic Modalities
To accurately profile 3,3-difluorocycloheptane-1-thiol, we must select techniques based on the specific physicochemical vulnerabilities of the molecule.
19F / 1H NMR: The Gold Standard for Isomeric Purity
Nuclear Magnetic Resonance (NMR) is non-destructive and highly sensitive to subtle electron density shifts. While
Conversely,
LC-HRMS: The Choice for Dimerization and Mass Profiling
Thiols naturally undergo oxidation to form [3]. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) using Electrospray Ionization (ESI) is ideal for detecting these high-molecular-weight dimers (e.g., bis(3,3-difluorocycloheptyl) disulfide). Because LC operates at near-ambient temperatures, it preserves the native redox state of the sample, preventing the artificial creation of disulfides during the run.
GC-MS: The Volatile Trap
Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally favored for volatile organics. However, for free thiols, standard GC-MS is a liability. The combination of heat and active metal surfaces in the injection port catalytically oxidizes thiols, meaning the [4], creating false-positive disulfide readings. Furthermore, thiols readily[5], leading to severe peak tailing. GC-MS should only be used if the thiol is first chemically derivatized (e.g., with N-ethylmaleimide) or if specialized inert columns are employed.
Quantitative Data Presentation
Table 1: Performance Comparison of Spectroscopic Techniques
| Modality | Primary Target Impurities | Key Advantage | Key Limitation | Artifact Risk |
| Positional Isomers, Des-fluoro analogs | Absolute structural resolution; no standards needed. | Low sensitivity for trace impurities (<0.5% mol). | Low (Non-destructive) | |
| LC-HRMS | Disulfide Dimers, High MW Byproducts | High sensitivity (ppm level); exact mass identification. | Poor ionization of purely aliphatic/neutral impurities. | Low (Ambient temp) |
| GC-MS | Residual Solvents, Unreacted Ketones | Excellent separation of volatile precursors. | Requires derivatization to prevent thiol oxidation. | High (Thermal oxidation) |
Table 2: Characteristic Spectroscopic Signatures
| Impurity Type | LC-HRMS Signature (ESI+) | GC-MS Signature (EI) | |
| Target Monomer | Two distinct multiplets (gem-F) | ||
| Disulfide Dimer | Slight downfield shift vs monomer | False positive at m/z 330 | |
| Des-fluoro Analog | Complete absence of | ||
| Ketone Precursor | Downfield shift due to C=O proximity |
Orthogonal Analytical Workflow
To ensure robust data, we combine these techniques into an orthogonal workflow.
Orthogonal spectroscopic workflow for thiol impurity profiling.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. As scientists, we must build causality and self-validation directly into our methodologies to distinguish true impurities from analytical artifacts.
Protocol A: F NMR Isomeric Profiling with Standard Addition
Causality: Because the
-
Sample Preparation: Dissolve 15 mg of the 3,3-difluorocycloheptane-1-thiol sample in 0.6 mL of CDCl
. -
Acquisition: Acquire a
F NMR spectrum with H decoupling to simplify the multiplets. Record the baseline impurity profile. -
Self-Validation (Standard Addition): If an impurity peak is suspected to be the unreacted precursor (3,3-difluorocycloheptan-1-one), spike the NMR tube with 2 mg of a pure reference standard of the ketone.
-
Data Interpretation: Re-acquire the spectrum. If the intensity of the suspected impurity peak increases perfectly symmetrically without peak splitting or broadening, causality is established: the impurity is definitively the unreacted ketone.
Protocol B: LC-HRMS Disulfide Identification via Reductive Cleavage
Causality: A high-molecular-weight peak at m/z 331.11 could be a true disulfide dimer, an irreversible carbon-carbon linked dimer formed during synthesis, or an artifact of the ESI source. We must prove the linkage is a reversible S-S bond.
-
Sample Preparation: Prepare a 10 µg/mL solution of the sample in 50:50 Acetonitrile:Water (with 0.1% Formic Acid).
-
Baseline Acquisition: Inject 2 µL into the LC-HRMS (ESI+ mode). Identify the putative dimer peak at m/z 331.11.
-
Self-Validation (Reductive Cleavage): Take a parallel 1 mL aliquot of the sample solution and treat it with 10 mM Tris(2-carboxyethyl)phosphine (TCEP), a potent, non-thiol-containing reducing agent. Incubate at room temperature for 30 minutes.
-
Data Interpretation: Inject the TCEP-treated aliquot. If the m/z 331.11 peak completely disappears and the monomer peak (m/z 167.06) proportionally increases, this internally validates that the impurity was a reducible disulfide dimer. If the peak remains, the impurity is an irreversible covalent byproduct.
References
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Handling and Disposal of 3,3-Difluorocycloheptane-1-thiol
This document provides a comprehensive operational and safety guide for the handling of 3,3-difluorocycloheptane-1-thiol. As a novel or specialized reagent, specific safety data may not be readily available. Therefore, this guide is synthesized from established protocols for analogous chemical structures—namely, fluorinated organic compounds and thiols—to ensure the highest standards of laboratory safety. It is imperative that a thorough risk assessment is conducted before any work with this compound commences.
Hazard Assessment: A Synthesis of Functional Group Risks
The risk profile of 3,3-difluorocycloheptane-1-thiol is best understood by examining its constituent functional groups: the thiol (mercaptan) group and the geminal difluoride on a cycloalkane frame.
-
From the Thiol Group (-SH): Thiols are notorious for their potent, malodorous stench, which can be detected by the human nose at parts-per-billion concentrations[1]. Beyond the nuisance odor, they are often skin and eye irritants and can be harmful if swallowed, inhaled, or absorbed through the skin[2][3][4].
-
From the Difluoro Group (-CF2-): The carbon-fluorine bond is exceptionally strong, rendering the compound generally stable. However, under conditions of thermal decomposition or in the event of a fire, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF)[5][6]. HF is a severe respiratory irritant and can cause deep, painful tissue burns that may not be immediately apparent[6].
-
Combined & Unknown Hazards: The combined toxicological properties of this specific molecule have not been thoroughly investigated[7]. The presence of fluorine atoms may alter the reactivity and toxicity of the thiol group. Therefore, it must be handled with the assumption that it is a highly toxic and irritating substance.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. All work must be conducted within a certified and properly functioning chemical fume hood[8][9].
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting, splash-resistant safety goggles and a full-face shield. | Protects against splashes of the chemical and potential vapor exposure to the eyes, which are anticipated to be severely irritating[4][10]. |
| Hand Protection | Double-gloving with nitrile gloves as the inner layer and butyl rubber or Viton™ gloves as the outer layer. | Provides robust protection against a compound with unknown permeability. Nitrile offers dexterity, while butyl rubber provides superior resistance to a wide range of chemicals[8]. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes made of non-porous material. | Prevents skin contact from accidental spills. Flame-resistant material is a precaution against the potential flammability of the compound or solvents used[8][11]. |
| Respiratory Protection | Not typically required when working within a certified fume hood. However, an emergency escape respirator should be available. | The fume hood serves as the primary engineering control to prevent inhalation of the stench and potentially harmful vapors[9][12]. |
Operational and Handling Plan
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe experimental environment.
Workflow for Safe Chemical Handling
Caption: High-level workflow for handling 3,3-difluorocycloheptane-1-thiol.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood has been certified within the last year.
-
Don all required PPE as detailed in the table above.
-
Prepare a fresh 10-15% solution of sodium hypochlorite (household bleach) in a beaker or crystallizing dish. This will be used to decontaminate spatulas, weigh boats, and pipette tips immediately after use to neutralize the thiol's odor[9].
-
-
Handling:
-
Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation[13].
-
Conduct all manipulations, including weighing and solution preparation, deep within the fume hood.
-
Use disposable equipment (e.g., pipette tips, weigh boats) wherever possible. Immediately immerse used disposable items in the bleach solution[9].
-
For non-disposable items like spatulas, rinse them with a suitable organic solvent into the halogenated waste container first, then decontaminate them in the bleach solution.
-
-
First-Aid Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7][8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][14].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[14].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].
-
Disposal Plan: A Decontamination-First Approach
Proper disposal is a multi-step process involving segregation, chemical neutralization of the thiol group, and compliant disposal of the resulting halogenated waste stream.
Disposal Workflow Diagram
Caption: Step-by-step waste management for 3,3-difluorocycloheptane-1-thiol.
Waste Segregation
-
Liquid Waste: All solutions containing the thiol, including reaction mixtures and solvent rinses, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[15]. Do not mix with non-halogenated waste[15].
-
Contaminated Solid Waste: Used gloves, bench paper, pipette tips, and other contaminated disposable materials should be collected in a separate, clearly labeled hazardous waste bag or container[13].
Thiol Neutralization (Deodorization) Protocol
Small quantities of thiol waste, particularly aqueous solutions or rinsates, can be deodorized by oxidation before final collection. This procedure converts the foul-smelling thiol into a less odorous sulfonic acid[9][16].
-
Work in a fume hood.
-
To a stirred beaker of the thiol-containing aqueous waste, slowly add an excess of commercial laundry bleach (5-10% sodium hypochlorite solution). A 25% excess is recommended[16].
-
The reaction is often exothermic. If the temperature rises, use an ice bath to maintain it below 50°C[16].
-
Stir the mixture for 2 hours to ensure complete oxidation.
-
The resulting solution, now primarily containing the sulfonate salt and excess bleach, can be added to the primary "Halogenated Organic Waste" container for disposal via your institution's Environmental Health & Safety (EHS) office[15][17].
Important: Never dispose of any organic material, treated or untreated, down the sanitary sewer unless explicitly permitted by your institution's EHS guidelines[15][17].
References
-
3,3,3-Trifluoropropane-1-thiol | C3H5F3S | CID 17787411 . PubChem. [Link]
-
MSDS of 3,3-difluorocyclobutane-1-carboxylic acid . Capot Chemical Co., Ltd. [Link]
-
Fluorine Safety . Princeton University Environmental Health & Safety. [Link]
-
3-Fluoropentane-1-thiol | C5H11FS | CID 87282676 . PubChem. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION . NJ.gov. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. [Link]
-
SOP FOR STENCH CHEMICALS . Columbia University Research. [Link]
-
6.8: Thiols (Mercaptans) . Chemistry LibreTexts. [Link]
-
Fluorine - Safety Data Sheet . Airgas. [Link]
-
Halogenated Solvents . Washington State University. [Link]
-
LCSS: FLUORINE . National Academies of Sciences, Engineering, and Medicine. [Link]
-
Halogenated Wastes . Oil WORX. [Link]
-
Showing Compound 1-Propanethiol (FDB012550) . FooDB. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. 3,3,3-Trifluoropropane-1-thiol | C3H5F3S | CID 17787411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. airgas.com [airgas.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. epfl.ch [epfl.ch]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
